molecular formula C6H7FN2O2 B3026842 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol CAS No. 1150618-10-2

5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol

Cat. No.: B3026842
CAS No.: 1150618-10-2
M. Wt: 158.13
InChI Key: AUVNQKRSIVTLIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C6H7FN2O2 and its molecular weight is 158.13. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoro-2-(methoxymethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2/c1-11-3-5-8-2-4(7)6(10)9-5/h2H,3H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVNQKRSIVTLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=C(C(=O)N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653961
Record name 5-Fluoro-2-(methoxymethyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150618-10-2
Record name 5-Fluoro-2-(methoxymethyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150618-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-(methoxymethyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Retrosynthetic Analysis

5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol is a highly specialized heterocyclic building block utilized in the development of advanced pharmaceuticals and agrochemicals. The presence of the fluorine atom at the C5 position significantly alters the pKa, lipophilicity, and metabolic stability of the pyrimidine core, making its precise construction a critical task in medicinal chemistry[1].

The most robust and scalable approach to synthesizing 5-fluoro-4-hydroxypyrimidines is a [3+3] cyclocondensation. Retrosynthetically, the target molecule is disconnected into two primary synthons: a bis-nucleophilic amidine and a highly electrophilic fluorinated 1,3-dicarbonyl equivalent[2].

Retrosynthesis Target 5-Fluoro-2-(methoxymethyl) pyrimidin-4-ol Amidine 2-Methoxyacetamidine Target->Amidine Disconnection 1 Enolate Ethyl 2-fluoro-3-hydroxyacrylate (Sodium Salt) Target->Enolate Disconnection 2 Nitrile Methoxyacetonitrile Amidine->Nitrile Pinner Reaction Acetate Ethyl fluoroacetate + Ethyl formate Enolate->Acetate Claisen Condensation

Retrosynthetic analysis of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol via [3+3] cyclocondensation.

Synthesis of Building Block A: 2-Methoxyacetamidine

Direct hydration or amidation of methoxyacetonitrile is thermodynamically unfavorable due to the poor electrophilicity of the nitrile carbon. To overcome this, the synthesis relies on the classic Pinner reaction [3]. By treating the nitrile with anhydrous hydrogen chloride in ethanol, the nitrile is protonated and subsequently attacked by ethanol to form a highly reactive imidate ester intermediate. Subsequent ammonolysis displaces the ethoxy group, yielding the amidine hydrochloride[3]. The strict exclusion of water during the first step is the causal factor preventing the irreversible hydrolysis of the imidate into an ester.

Protocol 1: Pinner Synthesis of 2-Methoxyacetamidine Hydrochloride
  • Imidate Formation: Dissolve methoxyacetonitrile (1.0 eq) in anhydrous ethanol (5.0 eq) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-salt bath.

  • Activation: Bubble anhydrous HCl gas through the solution for 2 hours until saturation is achieved. Self-Validation: Monitor via IR spectroscopy; the characteristic nitrile stretch (~2250 cm⁻¹) must completely disappear.

  • Crystallization: Seal the reaction and stir at 0 °C for 12 hours. Precipitate the resulting imidate hydrochloride by adding cold diethyl ether. Filter and dry under vacuum.

  • Ammonolysis: Suspend the intermediate in anhydrous methanol at 0 °C. Introduce a solution of ammonia in methanol (3.0 eq) dropwise[3].

  • Isolation: Stir at room temperature for 24 hours. Concentrate the mixture in vacuo, triturate with ether, and filter to isolate 2-methoxyacetamidine hydrochloride as a white crystalline solid.

Synthesis of Building Block B: Fluorinated Enolate

The C4-C5-C6 fragment of the pyrimidine is derived from ethyl 2-fluoro-3-hydroxyacrylate, which is synthesized via a crossed Claisen condensation between ethyl fluoroacetate and ethyl formate[2],[1]. The high acidity of the α -protons in ethyl fluoroacetate (induced by the strongly electron-withdrawing fluorine atom) drives the regioselectivity of the deprotonation. Utilizing sodium methoxide (NaOMe) as the base ensures the formation of the thermodynamically stable sodium enolate, which precipitates out of solution, effectively driving the equilibrium forward and preventing retro-Claisen fragmentation.

Protocol 2: Claisen Condensation for Enolate Generation
  • Deprotonation: Suspend sodium methoxide (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under argon.

  • Condensation: Prepare a mixture of ethyl fluoroacetate (1.0 eq) and ethyl formate (1.2 eq). Add this mixture dropwise to the base suspension over 30 minutes to control the exothermic enolization.

  • Equilibration: Warm the reaction to room temperature and stir for 12 hours. Self-Validation: The reaction mixture will transition from a clear solution to a thick, opaque white suspension, indicating the successful formation and precipitation of the sodium (Z)-2-fluoro-3-ethoxy-3-oxoprop-1-en-1-olate salt.

  • Harvesting: Filter the suspension under a blanket of nitrogen (the salt is highly hygroscopic), wash with cold hexane, and dry under high vacuum.

Pyrimidine Ring Construction: Cyclocondensation

The final assembly requires the coupling of the amidine and the fluorinated enolate. The amidine hydrochloride must first be neutralized to its free base in situ[4]. The primary amine of the amidine acts as a nucleophile, attacking the highly electrophilic aldehyde-equivalent carbon (C3) of the enolate via an aza-Michael-type addition. Subsequent intramolecular cyclization of the secondary amine onto the ester carbonyl forms the ring. The driving force for the final dehydration step is the formation of the thermodynamically stable, aromatic 5-fluoropyrimidine system.

Workflow Step1 Step1 Step2 Step2 Step1->Step2 Step3 Step 3: Cyclization Intramolecular Attack on Ester Carbonyl Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step 5: Acidification Adjust pH to 4-5 to precipitate product Step4->Step5

Step-by-step mechanistic workflow for the pyrimidine cyclocondensation.

Protocol 3: [3+3] Cyclocondensation
  • Free Base Generation: Dissolve 2-methoxyacetamidine hydrochloride (1.0 eq) in anhydrous methanol. Add sodium methoxide (1.0 eq) and stir for 15 minutes at room temperature to liberate the free base[4].

  • Coupling: Add the sodium enolate salt of ethyl 2-fluoro-3-hydroxyacrylate (1.05 eq) to the mixture.

  • Cyclodehydration: Heat the reaction to reflux (65 °C) for 4 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1, UV 254 nm). The starting materials will consume, yielding a single, highly UV-active spot.

  • Isoelectric Precipitation: Cool the mixture to room temperature and concentrate in vacuo. Dissolve the crude residue in minimal water. Carefully adjust the aqueous solution to pH 4.5 using 1M HCl.

    • Causality of pH Choice: 5-Fluoropyrimidin-4-ols are amphoteric. At high pH, they remain soluble as sodium salts; at low pH, the pyrimidine nitrogen protonates. The isoelectric point is ~pH 4.5, where the neutral pyrimidin-4(3H)-one tautomer selectively crashes out of solution.

  • Purification: Filter the precipitated white solid, wash with ice-cold water, and dry under vacuum to afford pure 5-fluoro-2-(methoxymethyl)pyrimidin-4-ol.

Quantitative Data & Yield Optimization

The choice of base and solvent during the cyclocondensation is the primary determinant of the overall yield. The use of strong aqueous bases leads to premature ester hydrolysis, while bulky bases suffer from solubility issues.

Table 1: Optimization of Cyclocondensation Conditions

EntryBaseSolventTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
1NaOHH₂O/EtOH8012< 10Ester hydrolysis outcompetes the aza-Michael addition.
2NaOEtEtOH78645Moderate yield; competitive transesterification byproducts observed.
3NaOMeMeOH65482 Optimal conditions; clean conversion and easy isoelectric precipitation.
4KOt-BuTHF65855Poor solubility of the enolate salt in THF impedes reaction kinetics.

References

  • Guillard, J. et al. "SYNTHESIS AND BIOLOGICAL EVALUATIONS OF NEW PYRROLO[2,3-b]PYRIMIDINE AS SDI ANALOGS." Heterocycles, Vol. 75, No. 5, 2008, pp. 1163-1189.[3]

  • Nagarathnam, D. et al. "Design and Synthesis of Novel α1a Adrenoceptor-Selective Antagonists. 4. Structure−Activity Relationship in the Dihydropyrimidine Series." Journal of Medicinal Chemistry, Vol. 41, No. 26, 1998, pp. 5320-5333.[4]

  • Volochnyuk, D.M., Grygorenko, O., Gorlova, A.O. "Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry." Fluorine in Heterocyclic Chemistry Volume 2, Springer, Cham, 2014, pp. 577–672.[2],[1]

Sources

5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol: A Technical Guide to a Novel 5-Fluorouracil Derivative

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol, a derivative of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). Designed for researchers, scientists, and professionals in drug development, this document delves into the rationale behind the development of 5-FU prodrugs, the chemical and physical properties of this specific derivative, its proposed mechanism of action, and a comparative analysis with its parent compound. Detailed, field-proven experimental protocols for the synthesis, in vitro evaluation, and analytical characterization of similar compounds are provided to guide further research and development efforts.

Introduction: The Rationale for 5-Fluorouracil Derivatives

5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of solid tumors such as colorectal, breast, and stomach cancers.[1] Its mechanism of action primarily involves the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, leading to the disruption of DNA synthesis and repair in rapidly proliferating cancer cells.[2] Additionally, its metabolites can be incorporated into RNA, interfering with its function.[2]

Despite its efficacy, the clinical utility of 5-FU is hampered by several limitations, including a short plasma half-life, non-selective toxicity leading to severe side effects, and the development of drug resistance.[3] These drawbacks have spurred the development of 5-FU prodrugs, which are inactive precursors that are metabolized into the active 5-FU in the body.[4][5] The primary goals of these prodrug strategies are to improve oral bioavailability, enhance tumor selectivity, and reduce systemic toxicity.[4] 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol represents a logical progression in this line of research, with modifications at the 2-position of the pyrimidine ring aiming to modulate its physicochemical and pharmacological properties.

Chemical & Physical Properties

While specific experimental data for 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol is not widely available in peer-reviewed literature, its properties can be inferred from its chemical structure and data on similar compounds.

PropertyPredicted/Inferred Value
Chemical Name 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol
Molecular Formula C₆H₇FN₂O₃
Molecular Weight 174.13 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to have moderate aqueous solubility
Chemical Structure See Figure 1

digraph "5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N3 [label="N", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

// Substituent nodes O_C4 [label="O", pos="0,-2.5!"]; H_N1 [label="H", pos="-0.5,2.2!"]; F_C5 [label="F", pos="2.3,-1.25!"]; H_C6 [label="H", pos="2.3,1.25!"]; C_methoxy [label="C", pos="-2.6,1.25!"]; H2_methoxy [label="H2", pos="-2.6,1.75!"]; O_methoxy [label="O", pos="-3.6,0.75!"]; CH3_methoxy [label="CH3", pos="-4.9,1.25!"];

// Ring bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Substituent bonds C4 -- O_C4 [label=""]; N1 -- H_N1; C5 -- F_C5; C6 -- H_C6; C2 -- C_methoxy; C_methoxy -- O_methoxy; O_methoxy -- CH3_methoxy;

}

Caption: Chemical structure of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol.

Proposed Mechanism of Action and Metabolic Pathway

It is hypothesized that 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol acts as a prodrug of 5-FU. Following administration, it is expected to undergo metabolic conversion to release the active 5-FU, which then exerts its cytotoxic effects.

The proposed metabolic activation likely involves enzymatic cleavage of the methoxymethyl group at the C2 position. While the specific enzymes involved are yet to be identified, hepatic enzymes are the probable candidates for this biotransformation. Once released, 5-FU follows its well-established metabolic pathway.[6]

G cluster_0 Metabolic Activation cluster_1 5-FU Anabolism and Catabolism cluster_2 Mechanism of Action 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol 5-FU 5-FU 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol->5-FU Enzymatic Cleavage (e.g., Hepatic Enzymes) Active Metabolites Active Metabolites 5-FU->Active Metabolites Anabolic Pathway Inactive Metabolites Inactive Metabolites 5-FU->Inactive Metabolites Catabolic Pathway (DPD) Inhibition of\nThymidylate Synthase Inhibition of Thymidylate Synthase Active Metabolites->Inhibition of\nThymidylate Synthase Incorporation into\nRNA and DNA Incorporation into RNA and DNA Active Metabolites->Incorporation into\nRNA and DNA Apoptosis Apoptosis Inhibition of\nThymidylate Synthase->Apoptosis Incorporation into\nRNA and DNA->Apoptosis

Caption: Proposed metabolic pathway and mechanism of action.

Comparative Analysis: 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol vs. 5-Fluorouracil

Feature5-Fluorouracil (5-FU)5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol (Predicted)Rationale for Improvement
Route of Administration Primarily intravenous[6]Potentially oralThe methoxymethyl group may improve stability in the gastrointestinal tract and facilitate oral absorption.[4]
Bioavailability Low and variable when administered orallyPotentially higher and more consistentProdrug form may protect against first-pass metabolism.[4]
Tumor Selectivity Low, leading to systemic toxicityPotentially enhancedThe prodrug may be preferentially activated at the tumor site by specific enzymes.
Toxicity Profile High incidence of side effects (myelosuppression, mucositis, diarrhea)[3]Potentially reduced systemic toxicitySlower release of 5-FU could lead to lower peak plasma concentrations and reduced off-target effects.
Half-life Short (10-20 minutes)[3]Potentially longerThe prodrug form would likely have a longer half-life, leading to sustained release of 5-FU.

Synthetic Methodologies

G 5-Fluorouracil 5-Fluorouracil 2,4-Dichloro-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine 5-Fluorouracil->2,4-Dichloro-5-fluoropyrimidine POCl3, Tertiary Amine 5-Fluoro-2-methoxy-4-chloropyrimidine 5-Fluoro-2-methoxy-4-chloropyrimidine 2,4-Dichloro-5-fluoropyrimidine->5-Fluoro-2-methoxy-4-chloropyrimidine Sodium Methoxide (1 eq.) 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol 5-Fluoro-2-methoxy-4-chloropyrimidine->5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol Hydrolysis

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine [7]

  • To a reaction vessel, add 5-fluorouracil and a suitable solvent such as toluene.

  • Add a tertiary amine catalyst (e.g., N,N-dimethylaniline).

  • Slowly add phosphorus oxychloride (POCl₃) to the mixture.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture and quench by carefully adding it to ice water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dichloro-5-fluoropyrimidine.

Step 2: Synthesis of 5-Fluoro-2-methoxy-4-chloropyrimidine

  • Dissolve the crude 2,4-dichloro-5-fluoropyrimidine in a suitable solvent like methanol.

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of sodium methoxide in methanol. The selective reaction at the more reactive C4 position is expected.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

  • Neutralize the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate 5-fluoro-2-methoxy-4-chloropyrimidine.

Step 3: Synthesis of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol

  • Dissolve 5-fluoro-2-methoxy-4-chloropyrimidine in an appropriate solvent system (e.g., aqueous dioxane).

  • Add a base (e.g., sodium hydroxide) and heat the mixture to induce hydrolysis of the remaining chloro group.

  • Monitor the reaction for the formation of the final product.

  • Upon completion, cool the reaction mixture, neutralize with acid, and extract the product.

  • Purify the final compound by recrystallization or column chromatography.

In Vitro and In Vivo Evaluation Protocols

While specific biological data for 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol is not available, the following are standard protocols for evaluating the efficacy of novel 5-FU derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)[4]
  • Cell Culture: Plate cancer cells (e.g., human colorectal adenocarcinoma HT-29, human breast adenocarcinoma MCF-7) in 96-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the test compound and 5-FU (as a positive control) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the drug that inhibits cell growth by 50%.

In Vivo Antitumor Activity in a Xenograft Model[8]
  • Animal Model: Implant human tumor cells (e.g., HCT-116) subcutaneously into immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Drug Administration: Administer the test compound (e.g., orally) and 5-FU (e.g., intraperitoneally) to different groups of mice for a specified duration. Include a vehicle control group.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Data Analysis: Plot tumor growth curves for each treatment group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

  • Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess treatment-related toxicity.

Analytical Methods

The analysis of 5-FU and its derivatives in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies and quality control. High-performance liquid chromatography (HPLC) is the most commonly employed technique.

HPLC Method for Quantification
  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is common.

  • Detection: UV detection at the wavelength of maximum absorbance for 5-FU (around 260-270 nm) is standard.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of the compound.

Conclusion and Future Directions

5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol presents a promising avenue for the development of a more effective and less toxic alternative to 5-FU. The proposed structural modifications have the potential to improve its pharmacokinetic profile, including oral bioavailability and tumor-specific drug delivery. The synthetic and evaluation protocols outlined in this guide provide a solid framework for the further investigation of this and other novel 5-FU derivatives.

Future research should focus on the definitive synthesis and characterization of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol. Subsequent in vitro and in vivo studies are essential to validate its efficacy and safety profile compared to 5-FU. Furthermore, detailed metabolic studies will be crucial to elucidate the precise enzymatic pathways involved in its activation and to confirm its mechanism of action.

References

  • Sun, J., Zhang, S., et al. (2013). Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Bulletin of The Korean Chemical Society.
  • Mallet-Martino, R., et al. (Year). Metabolism of the prodrugs of 5-fluorouracil: UFT, S-1, and BOF-2A.
  • (2007).
  • (Year).
  • (Year).
  • (Year). Comparative studies on the metabolism of 2-(tetrahydrofuryl)-5-fluorouracil and 5... PubMed.
  • Nio, Y., et al. (1991). Relationship of in vivo antitumor activities of fluorinated pyrimidines to thymidylate synthase activity and intratumoral concentrations of 5-fluorouracil and uracil. Anticancer Research.
  • (Year). Mechanism of cytotoxicity of 5-fluorouracil: Distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2′-deoxyuridine on murine lymphoma L5178Y cells in culture. PMC.
  • (Year). Method for preparing 2-methoxy-4-diazanyl-5-fluoropyrimidine.
  • (Year). 2,4-Dichloro-5-fluoropyrimidine synthesis. ChemicalBook.
  • (Year). Synthesis of 5-Fluorouracil Derivatives as Possible Mutual Prodrugs with Meloxicam and Ibuprofen for Targeting Cancer. Iraqi Journal of Pharmaceutical Sciences.
  • Martino, R., et al. (2002). The prodrugs of 5-fluorouracil. PubMed.
  • (Year). 5-fluoro pyrimidine derivatives.
  • (Year). Preparation of 8-Fluoro-5-methoxy[3][8][9]triazolo[1,5-c]pyrimidine-2(3H)-thione. Molbase.

  • (Year). The efficacy study of 2. In vivo antitumor activity of compound 2 was...
  • (2026). Recent advances in 5-fluorouracil: Co-crystal synthesis, prodrug derivatives and modulation strategies to enhance anti-cancer activity. Arabian Journal of Chemistry.
  • (Year). Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
  • (Year). 5-Fluoro-2-methoxy-4(3H)-pyrimidinone. PubChem.
  • (2022). Bibliometric analysis of recent research on 5-Fluorouracil (2015–2020). PeerJ.
  • (Year). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. PMC - NIH.
  • (1991). In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates.
  • (Year). Predict the major products of the following reactions. (a) 2,4-di... Study Prep in Pearson+.
  • (Year). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Medicines for All institute (M4ALL) - Virginia Commonwealth University.
  • (Year). Organic Syntheses Procedure. Organic Syntheses.
  • (2020).
  • (Year).
  • (2015). Antitumor Activity of a 5-Hydroxy- - Amanote Research.
  • (Year). Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
  • (Year). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles.
  • (2019).
  • (Year). Synthesis of 2-amino-5-fluoropyridine.

Sources

In-Depth Technical Guide: 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmaceutical development, fluorinated heterocycles serve as foundational building blocks for novel therapeutics. 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol (CAS: 1150618-10-2) is a highly specialized pyrimidine derivative[1]. By combining the metabolic stability conferred by a C5-fluorine atom with the versatile physicochemical properties of a 2-methoxymethyl handle, this intermediate is uniquely positioned for the synthesis of advanced anti-metabolites, kinase inhibitors, and anti-fungal agents. This whitepaper provides a comprehensive technical breakdown of its structural rationale, validated synthetic methodologies, and analytical characterization.

Structural and Pharmacological Rationale

To understand the utility of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol, we must deconstruct its molecular architecture. Every functional group on this scaffold serves a deliberate pharmacological and synthetic purpose.

The C5-Fluoro Substitution: Bioisosterism and Enzyme Inhibition

Fluorine is a classic bioisostere for hydrogen. In pyrimidine biology, the C5 position is the natural site of methylation by Thymidylate Synthase (TS) during the conversion of dUMP to dTMP—a critical step in DNA synthesis. The introduction of a highly electronegative fluorine atom at this position creates a mechanism-based inhibitor[2]. The C-F bond cannot be cleaved by TS, leading to a stable ternary complex that halts DNA replication and triggers cellular apoptosis.

The 2-Methoxymethyl Handle: Modulating Lipophilicity

While the pyrimidine core provides the primary pharmacophore, the 2-methoxymethyl group (-CH2OCH3) acts as a critical modulator.

  • Hydrogen Bonding: The ether oxygen serves as a hydrogen-bond acceptor, improving interactions with target kinase hinge regions.

  • Solubility: It disrupts the planar stacking typical of unsubstituted pyrimidines, enhancing aqueous solubility and overall bioavailability.

  • Synthetic Versatility: It acts as a robust protecting group or a handle for downstream functionalization in late-stage API synthesis.

Lactam-Lactim Tautomerism

Like many pyrimidin-4-ols, this compound exists in a dynamic equilibrium between its lactim (pyrimidin-4-ol) and lactam (pyrimidin-4(3H)-one) tautomers. In physiological conditions, the lactam form predominates, which is critical for mimicking natural nucleobases (like uracil or thymine) when binding to target enzymes.

MoA_Pathway N1 Fluoropyrimidine Derivative N2 Intracellular Phosphorylation N1->N2 N3 Active Metabolite (FdUMP) N2->N3 Kinases N4 Thymidylate Synthase Inhibition N3->N4 Complex N5 Apoptosis N4->N5 dTTP Drop

Mechanism of action for fluoropyrimidine derivatives targeting Thymidylate Synthase.

Synthetic Methodology and Mechanistic Insights

As an application scientist, I prioritize synthetic routes that are scalable, high-yielding, and analytically transparent. The most robust pathway to synthesize 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol relies on the base-catalyzed cyclocondensation of 2-methoxyacetamidine with a fluorinated β -keto ester, specifically ethyl 2-fluoro-3-oxopropanoate[3].

Synthesis_Workflow A 2-Methoxyacetamidine Hydrochloride C Base Liberation (NaOMe / MeOH, 0°C) A->C Neutralization B Ethyl 2-fluoro- 3-oxopropanoate D Condensation & Cyclization (Reflux) B->D Electrophile C->D Free base E Acidic Quench (pH 4-5) & Precipitation D->E IPC: HPLC >98% F 5-Fluoro-2-(methoxymethyl) pyrimidin-4-ol E->F Filtration

Chemical synthesis workflow for 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol via condensation.

Self-Validating Condensation Protocol

Step 1: Amidine Free Base Liberation

  • Action: Suspend 2-methoxyacetamidine hydrochloride (1.0 eq) in anhydrous methanol. Cool the reactor to 0°C. Add sodium methoxide (NaOMe, 1.1 eq) dropwise.

  • Causality: We strictly utilize anhydrous NaOMe rather than aqueous NaOH. Introducing water and hydroxide ions at this stage would cause premature saponification of the ethyl ester on the β -keto ester in Step 2, destroying the electrophilic center required for ring closure. Cooling to 0°C prevents the exothermic degradation of the liberated amidine.

Step 2: Electrophilic Condensation

  • Action: Introduce ethyl 2-fluoro-3-oxopropanoate (1.05 eq) slowly to the reaction mixture. Elevate the temperature to reflux (65°C) for 4 hours.

  • Causality: The slight excess of the fluorinated β -keto ester ensures complete consumption of the amidine. Refluxing provides the necessary activation energy for the dual nucleophilic attack (amidine nitrogens attacking both the ketone and ester carbonyls) required to close the pyrimidine ring[4].

  • Self-Validation (IPC): Pull a 100 µL aliquot, dilute in mobile phase, and analyze via HPLC (UV 254 nm). The system validates itself to proceed only when the intermediate linear adduct is <1% AUC[3]. If uncyclized intermediate remains, reflux is extended.

Step 3: Acidic Quench and Precipitation

  • Action: Cool the reaction to room temperature. Adjust the pH to 4.0–5.0 using 1N HCl. Stir for 1 hour as a precipitate forms.

  • Causality: Post-cyclization, the pyrimidin-4-ol exists as a highly soluble sodium salt in the basic methanolic solution. Shifting the pH to its isoelectric point drives the equilibrium toward the neutral pyrimidin-4(3H)-one tautomer. This drastically reduces its solubility, forcing crystallization and leaving polar impurities in the mother liquor.

Step 4: Isolation

  • Action: Filter the precipitate under vacuum, wash with cold water to remove NaCl byproducts, and dry under a vacuum at 45°C to constant weight.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized building block before downstream API integration, a rigorous analytical panel is required. Below are the summarized physicochemical properties and the expected analytical signals used for lot release.

Table 1: Physicochemical Properties[1]
PropertyValue
Chemical Name 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol
CAS Registry Number 1150618-10-2
Molecular Formula C6H7FN2O2
Molecular Weight 158.13 g/mol
Appearance Off-white to light brown solid
Tautomerism Pyrimidin-4-ol Pyrimidin-4(3H)-one
Table 2: Analytical Characterization Parameters
Analytical TechniqueParameter / Expected SignalDiagnostic Significance
1H-NMR (DMSO-d6) δ ~8.0 ppm (d, 1H, pyrimidine C6-H)Confirms the intact pyrimidine ring; splitting is due to F-coupling.
1H-NMR (DMSO-d6) δ ~4.3 ppm (s, 2H, -CH2-O-)Validates the presence of the methoxymethyl linker.
1H-NMR (DMSO-d6) δ ~3.3 ppm (s, 3H, -OCH3)Confirms the terminal methoxy group.
19F-NMR (DMSO-d6) δ ~ -165 ppm (s, 1F)Confirms the successful C5-fluoro substitution.
LC-MS (ESI+) m/z 159.1 [M+H]+Verifies the molecular weight (158.13 g/mol ).
HPLC (UV 254 nm) > 98% Area NormalizationEnsures the absence of uncyclized linear intermediates[3].

Applications in Advanced Therapeutics

The true value of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol lies in its downstream utility.

  • Anti-Fungal Agents: Similar fluoropyrimidine intermediates (such as 6-ethyl-5-fluoropyrimidin-4-ol) are the foundational starting materials for blockbuster anti-fungals like Voriconazole[4],[2]. The methoxymethyl variant allows researchers to explore novel structure-activity relationships (SAR) to combat resistant Aspergillus strains.

  • Oncology APIs: By converting the C4-hydroxyl group to a leaving group (e.g., via POCl3 to form a 4-chloro derivative), this scaffold can be rapidly coupled with various amines to generate targeted kinase inhibitors or novel nucleoside analogs for solid tumor therapies.

References

  • ChemicalBook.5-fluoro-2-(MethoxyMethyl)pyriMidin-4-ol | 1150618-10-2.
  • Asian Journal of Chemistry.An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol.
  • Benchchem.Navigating the Synthesis of a Uracil Derivative for GMP Production: A Comparative Guide.
  • Acta Chromatographica.A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API.

Sources

Discovery and Synthesis of Novel Pyrimidine Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for a vast array of targeted therapeutics, particularly in oncology and infectious diseases[1]. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between rational drug design and practical synthetic execution. This guide explores the causality behind selecting pyrimidine derivatives as kinase inhibitors, details the de novo construction of the core via the multicomponent Biginelli reaction, and outlines late-stage functionalization strategies using Suzuki-Miyaura cross-coupling. Every protocol provided is designed as a self-validating system to ensure rigorous experimental reproducibility.

The Pyrimidine Scaffold in Rational Drug Design

The pyrimidine ring is a foundational element in targeted oncology[1]. As a bioisostere of the purine ring found in ATP, pyrimidine derivatives are uniquely positioned to act as competitive inhibitors at the ATP-binding cleft of various kinases, most notably the1[1]. In non-small cell lung cancer (NSCLC) and other malignancies, EGFR undergoes uncontrolled auto-phosphorylation, driving aberrant cellular proliferation and evading apoptosis[1].

Fused pyrimidine systems (e.g., pyrrolopyrimidines, thienopyrimidines) have been rationally designed to exploit specific hydrogen-bonding interactions within the kinase hinge region, effectively shutting down the downstream RAS/RAF and PI3K/AKT signaling cascades[1][2].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (WT/Mutant) EGF->EGFR Binds & Activates RAS RAS / RAF EGFR->RAS Phosphorylation PI3K PI3K / AKT EGFR->PI3K Phosphorylation Pyrimidine Pyrimidine Inhibitor (e.g., Osimertinib) Pyrimidine->EGFR Competitive ATP Inhibition Apoptosis Apoptosis (Cell Death) Pyrimidine->Apoptosis Induces Proliferation Tumor Cell Proliferation & Survival RAS->Proliferation Promotes PI3K->Proliferation Promotes

Caption: EGFR signaling pathway and its targeted inhibition by pyrimidine derivatives.

Quantitative Data: SAR of EGFR Inhibitors

Structure-Activity Relationship (SAR) studies reveal that the nature of the heterocycle fused to the pyrimidine core, alongside specific peripheral substitutions, drastically alters both potency and target selectivity[1]. For instance, thieno[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory effects against both wild-type EGFR (EGFR-WT) and the resistant T790M mutant[2]. Similarly, indolyl-pyrimidine hybrids have shown comparable efficacy to first-generation inhibitors like Erlotinib[3].

Table 1: In Vitro Inhibitory Activity of Representative Pyrimidine Derivatives

Scaffold TypeTarget IsoformIC50 ValueReference StandardClinical/Preclinical Status
Thieno[2,3-d]pyrimidine (Compound 5b)EGFR-WT37.19 nMErlotinibPreclinical Lead[2]
Thieno[2,3-d]pyrimidine (Compound 5b)EGFR-T790M204.10 nMErlotinibPreclinical Lead[2]
Indolyl-Pyrimidine (Compound 4g)EGFR-WT0.25 µMErlotinib (0.30 µM)Preclinical Lead[3]
Pyrido[3,4-d]pyrimidine (Dacomitinib)Pan-erbB< 5 nMCanertinibApproved (Clinical)[4]

De Novo Synthesis: The Biginelli Multicomponent Reaction

The 5 is a cornerstone multicomponent reaction (MCR) for the de novo construction of the 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold[5]. The causality behind selecting an MCR over linear stepwise synthesis lies in its exceptional atom economy, operational simplicity, and the ability to rapidly generate vast libraries of structurally diverse pyrimidines for high-throughput screening[5].

Mechanism: The reaction proceeds via an acid-catalyzed condensation of an aromatic aldehyde and urea to form a highly reactive acyliminium ion intermediate[6]. This electrophile is subsequently intercepted by the enol tautomer of a β-ketoester, followed by cyclodehydration to yield the DHPM core[6].

Biginelli_Workflow Aldehyde Aromatic Aldehyde Intermediate Acyliminium Ion Intermediate Aldehyde->Intermediate Urea Urea / Thiourea Urea->Intermediate Ketoester β-Ketoester DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM Scaffold) Ketoester->DHPM Acid Acid Catalyst (e.g., HCl, Lewis Acid) Acid->Intermediate Catalyzes Intermediate->DHPM Cyclocondensation with β-Ketoester

Caption: Logical workflow and intermediates of the multicomponent Biginelli reaction.

Protocol 1: Self-Validating Biginelli Cyclocondensation
  • Reagent Assembly: In a round-bottom flask, combine equimolar amounts (10 mmol) of an aromatic aldehyde, urea (or thiourea), and ethyl acetoacetate in 20 mL of absolute ethanol.

    • Causality: Ethanol serves as a protic solvent that stabilizes the transient acyliminium intermediate through hydrogen bonding, facilitating the initial condensation.

  • Catalytic Activation: Add 5-10 mol% of a Brønsted acid (e.g., concentrated HCl) or a Lewis acid.

    • Causality: The acid catalyst protonates the aldehyde carbonyl, drastically lowering the activation energy required for the nucleophilic attack by urea[7].

  • Thermal Cyclization: Reflux the mixture at 80°C for 3-5 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (Thin Layer Chromatography) under 254 nm UV light. The complete disappearance of the UV-active aldehyde spot validates the consumption of the limiting reagent and the progression of the cyclocondensation.

  • Product Precipitation: Cool the reaction mixture to room temperature and pour it into 100 mL of crushed ice with vigorous stirring.

    • Validation Checkpoint: The spontaneous precipitation of a solid validates the formation of the DHPM scaffold, which is highly insoluble in cold aqueous ethanol compared to the starting materials.

  • Purification & Verification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol.

    • Validation Checkpoint: 1 H-NMR spectroscopy must show a characteristic singlet integrating to 1H at approximately δ 5.2–5.5 ppm, confirming the presence of the chiral C4 proton of the newly formed dihydropyrimidine ring.

Late-Stage Functionalization: Suzuki-Miyaura Cross-Coupling

While the Biginelli reaction builds the core, late-stage functionalization is required to introduce specific pharmacophores that interact with kinase binding pockets. Halogenated pyrimidines are exceptionally reactive electrophiles due to the electron-withdrawing nature of the endocyclic nitrogen atoms, making them ideal substrates for palladium-catalyzed Suzuki-Miyaura cross-coupling[8]. This methodology allows for the regioselective installation of diverse aryl or heteroaryl groups at the C-C bonds of the pyrimidine ring, a critical step for fine-tuning the SAR without rebuilding the entire scaffold[9].

Protocol 2: Self-Validating Microwave-Assisted Suzuki Coupling
  • Substrate Solvation: In a dedicated microwave-safe reaction vial, dissolve the halogenated pyrimidine (e.g., 3-bromo-pyrazolo[1,5-a]pyrimidine, 1.0 equiv) and the desired aryl boronic acid (1.2 equiv) in a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

    • Causality: Water is strictly required to dissolve the inorganic base and facilitate the transmetalation step, while dioxane solubilizes the organic substrates. Degassing with inert gas (N 2​ or Argon) prevents the oxidative homocoupling of the boronic acid.

  • Catalyst & Base Addition: Add a mild inorganic base (e.g., K 2​ CO 3​ , 2.0 equiv) and a palladium catalyst (e.g., Pd(PPh 3​ ) 4​ or a XPhosPdG2/XPhos tandem system, 5 mol%)[9].

    • Causality: The base converts the boronic acid into a highly nucleophilic boronate complex, which is essential for transferring the aryl group to the palladium center.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 110°C for 15-20 minutes.

    • Causality: Microwave heating provides rapid, uniform energy transfer, significantly reducing reaction times from hours to minutes and minimizing debromination side reactions[9].

  • Reaction Validation:

    • Validation Checkpoint: Observe the physical state of the mixture post-irradiation. A distinct color change (typically to dark brown or black) and the precipitation of palladium black (Pd(0) nanoparticles) indicate that the catalytic cycle has terminated and the reaction is complete.

  • Isolation & Verification: Dilute the mixture with ethyl acetate, wash with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

    • Validation Checkpoint: High-Resolution Mass Spectrometry (HRMS) or LC-MS analysis of the purified fraction must yield the exact [M+H] + mass corresponding to the cross-coupled product, definitively validating the formation of the new carbon-carbon bond.

Conclusion

The rational design of pyrimidine derivatives continues to drive breakthroughs in targeted therapies. By coupling robust de novo assembly techniques like the Biginelli reaction with precision late-stage functionalizations such as Suzuki-Miyaura cross-coupling, medicinal chemists can rapidly iterate on SAR profiles. The protocols detailed herein provide a self-validating, highly efficient framework for the discovery of next-generation kinase inhibitors and antimicrobial agents.

References

  • [1] A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure-Activity Relationship - Frontiers in Chemistry / PubMed - 1

  • [5] Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - Molecules / PubMed - 5

  • [2] Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - Taylor & Francis - 2

  • [3] Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - MDPI -3

  • [4] Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family - ACS Publications - 4

  • [6] Recent Advances in the Biginelli Dihydropyrimidine Synthesis - ACS Publications - 6

  • [7] Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - MDPI - 7

  • [8] Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - Comptes Rendus de l'Académie des Sciences - 8

  • [9] Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing - 9

Sources

Strategic Applications of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrimidine scaffold remains one of the most privileged structures for drug discovery, particularly in the oncology and antiviral sectors. 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol (CAS: 1150618-10-2) is a highly specialized, strategic chemical intermediate[1]. It combines the metabolic stability and target-binding enhancement of a fluorinated heterocycle with the steric and electronic tunability of a methoxymethyl (MOM) group. As a Senior Application Scientist, I present this whitepaper to detail the structural rationale, physicochemical properties, and validated synthetic workflows required to integrate this building block into advanced Active Pharmaceutical Ingredients (APIs), such as dual EGFR/ErbB-2 and Pim kinase inhibitors[2][3].

Structural Rationale & Pharmacophore Design

The utility of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol is dictated by three highly synergistic functional groups, each engineered to solve specific challenges in drug design and synthesis[4][5]:

  • The 5-Fluoro Substitution (Bioisosterism & Reactivity): Fluorine is a classic bioisostere for hydrogen. In the context of pyrimidines, the highly electronegative fluorine atom lowers the pKa of the adjacent N-H (in the pyrimidinone tautomer), enhancing hydrogen-bond donor capacity in the kinase hinge region. Synthetically, the strong inductive electron-withdrawing effect of the fluorine atom significantly increases the electrophilicity of the C4 position, accelerating subsequent Nucleophilic Aromatic Substitution (SNAr) reactions[4].

  • The 2-Methoxymethyl (MOM) Group (Lipophilicity & Directing): The MOM group serves a dual purpose. Synthetically, it acts as an ether-based protecting/directing group that is stable under basic and nucleophilic conditions but can be cleaved under strong Lewis acidic conditions if required. Pharmacologically, if retained in the final API, the ether oxygen acts as a hydrogen-bond acceptor, while the methylene unit provides a flexible lipophilic vector to occupy specific hydrophobic pockets within ATP-binding sites[6].

  • The 4-Hydroxyl / Pyrimidinone Tautomerism (The Functional Handle): In solution, this compound exists in equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms. This tautomerism is critical; the lactam-like carbonyl oxygen is highly susceptible to electrophilic activation (e.g., via POCl₃), allowing seamless conversion into a 4-chloro leaving group for downstream cross-coupling or amination.

Physicochemical Profile & Quantitative Data

To ensure predictable behavior during scale-up and purification, the core quantitative parameters of the intermediate are summarized below.

ParameterValue / Description
Chemical Name 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol
CAS Registry Number 1150618-10-2
Molecular Formula C₆H₇FN₂O₂
Molecular Weight 158.13 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Tautomeric State Pyrimidin-4-ol Pyrimidin-4(3H)-one
Electrophilic Hotspot C4 (Activated by C5-Fluoro inductive effect)

Experimental Methodologies: Scaffold Activation and Functionalization

To utilize this intermediate in drug discovery, it must first be activated and then functionalized. The following protocols are designed as self-validating systems , ensuring that causality is understood and empirical success is verified at each step.

Protocol A: Electrophilic Activation (Chlorination)

Objective: Convert the 4-hydroxyl group to a 4-chloro substituent to prime the ring for SNAr.

  • Causality & Reagent Selection: Phosphorus oxychloride (POCl₃) is used as the chlorinating agent. Crucially, N,N -dimethylaniline is selected as the base rather than triethylamine. Triethylamine can cause rapid, uncontrolled exothermic reactions with POCl₃ and may lead to the premature cleavage of the acid-sensitive MOM ether. N,N -dimethylaniline smoothly buffers the generated HCl, preserving the MOM group.

  • Step-by-Step Procedure:

    • Charge a dry, argon-purged round-bottom flask with 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol (1.0 equiv) and anhydrous toluene (0.5 M).

    • Add N,N -dimethylaniline (1.2 equiv) dropwise at 0 °C.

    • Slowly add POCl₃ (3.0 equiv) dropwise.

    • Heat the reaction mixture to 90 °C for 4 hours.

    • Self-Validation Step: Pull a 50 μ L aliquot, quench in ice water, extract with EtOAc, and run TLC (Hexanes:EtOAc 3:1). The starting material (baseline) should be completely consumed, replaced by a high-Rf UV-active spot.

    • Workup: Cool the mixture to room temperature, concentrate under reduced pressure to remove excess POCl₃, and carefully quench the residue over crushed ice. Extract with EtOAc, wash with cold saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield 4-chloro-5-fluoro-2-(methoxymethyl)pyrimidine.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) Amination

Objective: Couple the activated pyrimidine with a primary amine to form the core kinase inhibitor scaffold.

  • Causality & Reagent Selection: The C5-fluorine atom withdraws electron density from the pyrimidine ring, lowering the activation energy for the Meisenheimer complex intermediate. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge HCl without competing with the target amine.

  • Step-by-Step Procedure:

    • Dissolve 4-chloro-5-fluoro-2-(methoxymethyl)pyrimidine (1.0 equiv) in 1,4-dioxane (0.2 M).

    • Add the desired primary aryl/alkyl amine (1.1 equiv) and DIPEA (2.0 equiv).

    • Heat the mixture to 100 °C in a sealed tube for 12 hours.

    • Self-Validation Step: Analyze via LC-MS. The mass spectrum must show the disappearance of the M+ (and M+2 isotope) peak of the chloro-intermediate and the appearance of the [M+H]⁺ peak corresponding to the coupled product.

    • Workup: Dilute with water, extract with dichloromethane, and purify via flash chromatography to isolate the final aminopyrimidine scaffold.

SyntheticWorkflow A 5-Fluoro-2-(methoxymethyl) pyrimidin-4-ol B POCl3 / N,N-Dimethylaniline (Electrophilic Activation) A->B C 4-Chloro-5-fluoro-2- (methoxymethyl)pyrimidine B->C D Primary Amine / DIPEA (SNAr Reaction) C->D E Aminopyrimidine API Scaffold (Kinase Inhibitor Core) D->E

Fig 1: Synthetic workflow for activation and amination of the fluorinated pyrimidine intermediate.

Pharmacological Integration: Kinase Inhibitors and Antimetabolites

Once synthesized, the resulting 5-fluoro-2-(methoxymethyl)pyrimidin-4-amine derivatives are primed for integration into targeted therapies.

In the realm of oncology, fluorinated pyrimidines are foundational[7]. When acting as Kinase Inhibitors (such as inhibitors targeting Pim kinases or EGFR/ErbB-2), the pyrimidine core inserts directly into the ATP-binding pocket of the kinase[2][3]. The N1 and N3 nitrogens of the pyrimidine ring, along with the exocyclic amine, form critical hydrogen bonds with the hinge region backbone (e.g., the backbone amide of Met793 in EGFR). The 2-methoxymethyl group projects into the solvent-exposed region or a shallow hydrophobic sub-pocket, modulating the drug's residence time and overall solubility profile[6].

MOA A Fluorinated Pyrimidine Inhibitor B ATP-Binding Pocket (Kinase Hinge Region) A->B C Hydrogen Bonding via Pyrimidine Nitrogen & MOM B->C D Inhibition of Target (e.g., EGFR, Pim Kinase) C->D E Cell Cycle Arrest / Apoptosis D->E

Fig 2: Mechanism of action for pyrimidine-based kinase inhibitors targeting the ATP-binding hinge.

References

  • ChemicalBook (2026). 5-fluoro-2-(MethoxyMethyl)pyriMidin-4-ol | 1150618-10-2. ChemicalBook. 1

  • National Institutes of Health (NIH) (2014). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC. 4

  • National Institutes of Health (NIH) (2024). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. PMC. 7

  • MDPI (2025). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. 5

  • Google Patents (2017). WO2017059251A1 - Heterocyclic compounds useful as pim kinase inhibitors. 2

  • Molaid (2026). 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. 3

  • EvitaChem (2026). 2-(Methoxymethyl)pyrimido[1,2-a]benzimidazol-4-ol (EVT-5197330). 6

Sources

Spectroscopic Characterization of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom into the pyrimidine ring can profoundly influence the molecule's physicochemical properties, such as its metabolic stability, acidity, and binding affinity to biological targets. The methoxymethyl substituent at the 2-position further modulates its steric and electronic profile. Accurate structural elucidation and purity assessment are paramount for any research or development involving this compound, and for this, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools.

This technical guide provides an in-depth overview of the expected spectroscopic data for 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol and outlines the experimental protocols for acquiring this data. As a Senior Application Scientist, the focus here is not merely on the data itself, but on the rationale behind the experimental choices and the interpretation of the spectral features, grounding the information in established scientific principles. While a complete set of publicly available, peer-reviewed spectral data for this specific molecule is not readily accessible, this guide synthesizes information from analogous structures and foundational spectroscopic principles to provide a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol, ¹H, ¹³C, and ¹⁹F NMR are the most informative experiments.

¹H NMR Spectroscopy

Expected ¹H NMR Data (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H6~7.8 - 8.2Doublet (d)³J(H-F) ≈ 4-6
OCH₂~4.4 - 4.6Singlet (s)-
OCH₃~3.3 - 3.5Singlet (s)-
OH/NH~11.0 - 13.0Broad Singlet (br s)-

Interpretation and Rationale:

The ¹H NMR spectrum of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol is expected to show four distinct signals. The downfield region will be dominated by the pyrimidine ring proton (H6) and the tautomeric proton (OH or NH). The H6 proton is expected to appear as a doublet due to coupling with the adjacent fluorine atom (³J(H-F)). The chemical shift is influenced by the electron-withdrawing effects of the fluorine and the pyrimidine ring nitrogens. The broad singlet in the far downfield region is characteristic of an acidic proton of a hydroxyl or amide group in a heterocyclic system, often exchanging with residual water in the solvent.

The two upfield singlets are assigned to the methoxymethyl group. The methylene protons (OCH₂) will be adjacent to the electron-rich oxygen and the pyrimidine ring, while the methyl protons (OCH₃) will be slightly more shielded. The absence of adjacent protons results in singlet multiplicities for both of these signals.

Experimental Protocol: ¹H NMR

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol.

    • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube. DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal resolution and line shape.

  • Data Acquisition:

    • Employ a standard single-pulse experiment.

    • Set the spectral width to approximately 15 ppm, centered around 7 ppm.

    • Use an acquisition time of at least 2 seconds.

    • Apply a relaxation delay of 2-5 seconds between pulses.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

Workflow for ¹H NMR Data Acquisition

Methodological & Application

Synthesis Protocol for 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol: A Critical Building Block for Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Retrosynthetic Strategy

5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol is a highly specialized heterocyclic scaffold utilized in the development of advanced pharmaceuticals, including soluble guanylate cyclase (sGC) stimulators[1] and broad-spectrum antifungal agents[2]. The C5-fluorine atom critically modulates the pKa of the pyrimidine system and enhances metabolic stability by blocking cytochrome P450-mediated oxidation. Simultaneously, the C2-methoxymethyl group provides a flexible, localized hydrogen-bond acceptor that is highly effective for targeting specific kinase and enzyme active sites.

To construct this densely functionalized ring, traditional methods utilizing β -keto esters often suffer from poor regioselectivity and retro-Claisen side reactions[3]. As a Senior Application Scientist, I recommend a highly robust convergent enaminone approach . By pre-forming an α -fluoro- β -enaminone, we lock the three-carbon fragment into a highly electrophilic state[4]. This guarantees that the initial nucleophilic attack by the amidine occurs exclusively at the β -carbon, driving the cyclization forward as a self-validating thermodynamic sink.

Fig 1: Convergent synthesis of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol via enaminone condensation.

Experimental Methodologies

The following protocols are designed as self-validating systems. Each step includes in-process controls (IPCs) to ensure the causality of the chemical transformations is actively monitored.

Step 1: Synthesis of Ethyl (Z)-3-(dimethylamino)-2-fluoroacrylate

Causality: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as both the formylating electrophile and the base[4]. As the reaction proceeds, methanol is generated. By actively distilling off this methanol, Le Chatelier's principle drives the equilibrium entirely toward the enaminone product.

  • Equip a 500 mL round-bottom flask with a short-path distillation head and a receiving flask.

  • Charge the flask with ethyl fluoroacetate (106.1 g, 1.0 mol) and DMF-DMA (178.7 g, 1.5 mol).

  • Heat the neat mixture gradually to 95–100 °C using an oil bath.

  • Self-Validation Check: Monitor the distillation head temperature. Methanol will begin to distill at ~65 °C. The reaction is complete when methanol ceases to evolve (typically 12–16 hours).

  • Apply a mild vacuum (50 mbar) at 80 °C to remove unreacted DMF-DMA. The resulting dark orange/brown oil is the crude enaminone, which is sufficiently pure for the cyclization step.

Step 2: Synthesis of 2-Methoxyacetamidine Hydrochloride

Causality: Nitriles are generally poor electrophiles. The classic Pinner reaction utilizes anhydrous HCl to protonate the nitrile, allowing methanol to attack and form an imidate intermediate. This activated imidate is then highly susceptible to nucleophilic displacement by ammonia.

  • In a dried 1 L flask under nitrogen, dissolve methoxyacetonitrile (71.1 g, 1.0 mol) in anhydrous methanol (38.4 g, 1.2 mol) and cool to 0 °C in an ice-salt bath.

  • Bubble anhydrous HCl gas through the solution until 1.1 equivalents (40.1 g) are absorbed. Maintain the temperature below 10 °C.

  • Seal the flask and stir at room temperature for 12 hours to ensure complete imidate formation.

  • Cool the mixture back to 0 °C and slowly add a solution of ammonia in methanol (7 N, 200 mL, 1.4 mol).

  • Stir for 24 hours at room temperature.

  • Concentrate the mixture under reduced pressure to yield a white/off-white solid. Triturate with diethyl ether, filter, and dry under vacuum to afford 2-methoxyacetamidine hydrochloride.

Step 3: Pyrimidine Ring Cyclocondensation

Causality: The stoichiometry of the base is critical here. One equivalent of sodium methoxide (NaOMe) is consumed to neutralize the amidine hydrochloride. A second equivalent is consumed because the resulting pyrimidin-4-ol product is acidic (pKa ~8.5) and immediately forms a sodium salt. Using 2.5 equivalents ensures rapid kinetics and complete conversion[2].

  • Charge a 2 L reactor with 2-methoxyacetamidine hydrochloride (136.5 g, 1.1 mol) and anhydrous methanol (600 mL).

  • Cool the suspension to 0 °C and add sodium methoxide (30% w/w in methanol, 450 g, 2.5 mol) dropwise over 30 minutes.

  • Stir for 15 minutes to liberate the free amidine.

  • Add the crude ethyl 3-(dimethylamino)-2-fluoroacrylate (161.2 g, 1.0 mol) dropwise over 45 minutes.

  • Heat the reaction to reflux (65 °C) for 6 hours.

  • Self-Validation Check: The reaction will evolve dimethylamine gas. Suspend a piece of wet universal indicator paper in the condenser exhaust; a dark blue color (highly basic) confirms the Michael-addition-elimination mechanism is actively proceeding.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of methanol.

  • Dissolve the resulting residue in water (500 mL) and cool to 5 °C.

  • Carefully acidify the aqueous layer using concentrated HCl until the pH reaches 4.5–5.0. Note: Do not over-acidify, or the basic pyrimidine nitrogens will protonate, pulling the product back into the aqueous phase.

  • Extract the precipitated product with ethyl acetate (3 × 400 mL). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield 5-fluoro-2-(methoxymethyl)pyrimidin-4-ol as a crystalline solid.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric requirements, expected yields, and critical control parameters for the three-step workflow.

ParameterStep 1: Enaminone FormationStep 2: Amidine SynthesisStep 3: Cyclocondensation
Limiting Reagent Ethyl fluoroacetate (1.0 eq)Methoxyacetonitrile (1.0 eq)Enaminone (1.0 eq)
Key Reactant DMF-DMA (1.5 eq) NH3​ in MeOH (1.4 eq)Amidine HCl (1.1 eq)
Base / Catalyst None (Neat)HCl (gas) (1.1 eq)NaOMe (2.5 eq)
Temperature 95–100 °C0 °C 25 °C0 °C 65 °C (Reflux)
Time 12–16 hours36 hours (total)6 hours
In-Process Control Methanol distillation stopsComplete dissolution of imidateDimethylamine gas evolution
Expected Yield 85–92% (Crude)80–88%70–78%
Product State Dark orange oilWhite crystalline solidPale yellow/white solid

References

  • Dickinson, R. P., et al. "Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent." Organic Process Research & Development, American Chemical Society. URL:[Link]

  • Ou, W., Liu, F., & Pan, X. "An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol." Asian Journal of Chemistry. URL:[Link]

  • Buys, E. S., et al. "Discovery of IWP-051, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans." National Institutes of Health (PMC). URL:[Link]

  • US Patent 6420354B1. "Sodium channel drugs and uses" (Detailing the use of ethyl fluoroacetate in heterocyclic construction). Google Patents.

Sources

Advanced Purification Protocols for 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol (CAS: 1150618-10-2)

Physicochemical Profiling & Purification Strategy

5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol is a highly functionalized heterocyclic building block frequently utilized in the synthesis of antiviral and oncology therapeutics. The introduction of a highly electronegative fluorine atom at the C5 position profoundly alters the electronic distribution of the pyrimidine core[1].

Tautomerism and pKa Dynamics: The pyrimidine core exists in a dynamic tautomeric equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(1H)-one (lactam) forms. The electron-withdrawing nature of the C5-fluorine and the adjacent nitrogen atoms drastically reduces the basicity of the ring (pKa ~1.5) while simultaneously increasing the acidity of the C4-hydroxyl/lactam NH proton (pKa ~8.0–8.5)[2]. This distinct amphoteric profile is the cornerstone of our orthogonal purification strategy, allowing for highly selective acid-base partitioning[3].

G A Crude 5-Fluoro-2-(methoxymethyl) pyrimidin-4-ol B Step 1: Acid-Base Extraction (Exploiting pKa ~8.5) A->B C Organic Impurities (Discarded) B->C Organic Phase D Aqueous Phase (Product as Sodium Salt) B->D Aqueous Phase E Acidification (pH ~4) & EtOAc Extraction D->E F Step 2: RP-Flash Chromatography (C18, H2O/MeCN + 0.1% FA) E->F G Step 3: Anti-Solvent Crystallization (EtOAc / Heptane) F->G H Pure Target Compound (>99.5% Purity) G->H

Workflow for the tri-phasic purification of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol.

Quantitative Data & Material Parameters

Table 1: Physicochemical & Chromatographic Parameters
ParameterValue / DescriptionRationale for Purification
Molecular Weight 158.13 g/mol Confirmed via LC-MS/MS [M+H]+ 159.1
LogP (Estimated) 0.4 - 0.8Highly polar; strongly favors reverse-phase chromatography.
pKa (Lactam NH) ~8.5Enables selective deprotonation by mild aqueous bases (e.g., NaOH).
UV Maxima (λmax) 254 nm, 270 nmOptimal wavelengths for real-time chromatographic fraction triggering.
Table 2: Solvent Selection Matrix for Crystallization
Solvent TypeRecommended SolventBehavior / Outcome
Primary Solvent Ethyl Acetate (EtOAc)High solubility at reflux; disrupts intermolecular H-bonding.
Primary Solvent Tetrahydrofuran (THF)Excellent solubility, but prone to peroxide formation (avoid for final API).
Anti-Solvent n-HeptaneInduces controlled supersaturation and crystal nucleation.
Anti-Solvent Diisopropyl Ether (DIPE)Alternative anti-solvent; yields finer, needle-like crystals.

Detailed Experimental Protocols

Protocol 1: Orthogonal Acid-Base Extraction

Causality: Crude reaction mixtures often contain non-acidic organic byproducts (e.g., unreacted alkylating agents or des-fluoro impurities). By treating the mixture with an aqueous base, the target pyrimidin-4-ol is selectively deprotonated into a highly water-soluble sodium salt. Non-ionizable impurities remain in the organic phase and are discarded.

Self-Validating Mechanism: The target compound will only partition back into a fresh organic phase when the aqueous layer is strictly acidified below its pKa (pH 4.0). If the pH is incorrect, mass recovery will fail, instantly signaling a procedural deviation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of crude 5-fluoro-2-(methoxymethyl)pyrimidin-4-ol in 100 mL of Dichloromethane (DCM).

  • Deprotonation: Add 100 mL of cold 1.0 M NaOH (aq). Stir vigorously for 15 minutes.

  • Phase Separation: Transfer to a separatory funnel. Isolate the lower organic layer (contains neutral impurities) and discard. Wash the aqueous layer with an additional 50 mL of DCM to ensure complete removal of lipophilic byproducts.

  • Re-acidification: Cool the aqueous phase in an ice bath (0–5 °C). Slowly add 2.0 M HCl dropwise under continuous stirring until the pH reaches 4.0 (monitor via a calibrated pH meter). Observation: The solution will become cloudy as the neutral pyrimidin-4-ol precipitates.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 × 75 mL).

  • Drying: Combine the EtOAc layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield a semi-pure solid.

Protocol 2: High-Performance Reverse-Phase Flash Chromatography

Causality: Normal-phase silica chromatography is notoriously problematic for pyrimidin-4-ols. The strong hydrogen-bonding capability of the lactam motif interacts irreversibly with free silanol groups, causing severe peak tailing and poor resolution. Reverse-phase (C18) chromatography mitigates this. The addition of 0.1% Formic Acid (FA) to the mobile phase suppresses the ionization of the lactam proton, ensuring the molecule remains in its neutral, lipophilic state for sharp, symmetrical elution[4].

Step-by-Step Methodology:

  • Sample Loading: Dissolve the semi-pure solid from Protocol 1 in a minimum volume of Dimethyl Sulfoxide (DMSO) or Methanol. Dry-load onto Celite or directly inject into the sample loop of an automated flash system.

  • Column Selection: Use a high-capacity C18 Reverse-Phase Flash Column (e.g., 50g or 100g, 20-40 µm particle size).

  • Mobile Phase:

    • Solvent A: Ultrapure H₂O + 0.1% Formic Acid

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% Formic Acid

  • Gradient Elution:

    • 0–5 min: 5% B (Isocratic hold to elute highly polar salts/DMSO)

    • 5–25 min: Linear gradient from 5% B to 60% B

    • 25–30 min: Column flush at 95% B

  • Fraction Collection: Monitor UV absorbance at 254 nm and 270 nm. Collect the major peak eluting at approximately 35-40% B.

  • Recovery: Lyophilize the pooled fractions or carefully evaporate the acetonitrile in vacuo and extract the remaining aqueous layer with EtOAc.

Protocol 3: Controlled Anti-Solvent Crystallization

Causality: While chromatography removes structural isomers, crystallization is required to purge trace solvent residues and achieve the >99.5% purity threshold required for pharmaceutical intermediates.

Step-by-Step Methodology:

  • Dissolution: Transfer the chromatographed product to a round-bottom flask. Add Ethyl Acetate (approx. 5-7 mL per gram of product).

  • Heating: Heat the suspension to gentle reflux (77 °C) until complete dissolution is achieved.

  • Anti-Solvent Addition: Remove the flask from the heat source. While stirring continuously, add n-Heptane dropwise until the solution becomes persistently turbid (the cloud point).

  • Annealing: Re-heat slightly until the solution clears, then allow it to cool to room temperature at a controlled rate of 10 °C/hour. This slow cooling promotes the growth of large, pure crystals rather than an amorphous precipitate.

  • Harvesting: Cool the suspension to 0–4 °C for 2 hours to maximize yield. Filter the crystals under vacuum, wash with ice-cold n-Heptane (2 × 10 mL), and dry in a vacuum oven at 45 °C for 12 hours.

Analytical Validation

To ensure the scientific integrity of the purified 5-fluoro-2-(methoxymethyl)pyrimidin-4-ol, two orthogonal analytical techniques are utilized:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Utilized to confirm the molecular weight and assess chromatographic purity. The presence of the [M+H]+ ion at m/z 159.1 confirms the identity. The gradient LC method ensures no co-eluting des-fluoro impurities remain[1].

  • 19F-NMR Spectroscopy: Fluorine-19 NMR is exceptionally sensitive to the local chemical environment. A single, sharp singlet in the 19F-NMR spectrum confirms the integrity of the C5-fluorine bond and the absolute absence of fluorinated positional isomers[5].

References

  • [1] BenchChem. Application Note: Mass Spectrometry Analysis of Novel Pyrimidine Derivatives Synthesized from 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine. Available at:

  • [4] Beilstein Journals. Supporting Information: Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Available at:

  • [5] Oxford Academic. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Available at:

  • [2] Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available at:

  • [3] SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Available at:

Sources

Application Notes and Protocols for the Analytical Characterization of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol is a fluorinated pyrimidine derivative, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] The incorporation of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Therefore, comprehensive and unambiguous analytical characterization is paramount to ensure the identity, purity, and stability of such compounds, which is a critical step in the drug discovery and development pipeline.

This guide provides a detailed overview of the key analytical techniques and protocols for the thorough characterization of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for structural elucidation, purity assessment, and thermal stability analysis.

Physicochemical Properties

A foundational step in the analytical characterization of any compound is the determination of its fundamental physicochemical properties. These properties not only confirm the identity of the molecule but also inform the selection of appropriate analytical methods and conditions.

PropertyValueSource
Molecular Formula C₆H₇FN₂O₂
Molecular Weight 158.13 g/mol
CAS Number 1150618-10-2
Appearance (Expected) White to off-white solidGeneral knowledge for similar compounds
Purity ≥97% (typical for commercial samples)

Analytical Workflow

A systematic approach to the analytical characterization of a novel compound is essential for generating reliable and comprehensive data. The following workflow illustrates a logical sequence of analytical techniques to fully characterize 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol.

Caption: Overall analytical workflow for the characterization of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic compounds in solution. For 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.

Rationale: The unique chemical environment of each proton, carbon, and fluorine atom results in distinct resonance signals, providing information on the molecular skeleton, functional groups, and stereochemistry. ¹⁹F NMR is particularly crucial for confirming the presence and environment of the fluorine atom.[3]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence the observation of exchangeable protons (e.g., -OH, -NH).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁹F detection.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals. Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to assign the signals to the respective nuclei in the molecule.

Expected NMR Data:

NucleusAtom PositionExpected Chemical Shift (δ, ppm)Expected Multiplicity & Coupling (J, Hz)
¹H Pyrimidine-H~7.5 - 8.5Doublet (d), ³J(H,F) ≈ 5-8 Hz
-CH₂-~4.5 - 5.0Singlet (s)
-OCH₃~3.3 - 3.8Singlet (s)
-OH / -NHVariable, broadSinglet (s, broad)
¹³C C=O (keto form)~155 - 170Doublet (d), ²J(C,F)
C-F~135 - 150Doublet (d), ¹J(C,F) ≈ 220-250 Hz
C-H~125 - 140Doublet (d), ²J(C,F)
C-O (enol form)~150 - 165Doublet (d), ²J(C,F)
-CH₂-~60 - 75Singlet (s)
-OCH₃~50 - 60Singlet (s)
¹⁹F C5-F~ -160 to -175 (relative to CFCl₃)Doublet of triplets (dt) or complex multiplet due to coupling with pyrimidine proton and potentially long-range couplings.

Note: Chemical shifts are predictive and can vary based on solvent and concentration. The observation of -OH or -NH protons depends on the solvent and potential tautomeric forms.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for this type of molecule.

Rationale: LC-MS provides the molecular weight of the analyte, which serves as a primary confirmation of its identity. Tandem MS (MS/MS) experiments can induce fragmentation, yielding a characteristic pattern that helps to confirm the molecular structure.[6]

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap) with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in the mobile phase.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2 - 0.4 mL/min.

  • MS Conditions:

    • Ionization Mode: ESI positive and negative modes to determine the most sensitive ionization.

    • Scan Range: m/z 50 - 500.

    • Fragmentation: For MS/MS, use collision-induced dissociation (CID) with varying collision energies.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the exact mass to the theoretical value. Analyze the fragmentation pattern to identify characteristic losses.

Predicted Mass Spectrometry Data:

Ionm/z (calculated)Description
[M+H]⁺ 159.0568Protonated molecular ion
[M-H]⁻ 157.0411Deprotonated molecular ion
Fragments VariesPlausible fragments include loss of CH₂O (30 Da), OCH₃ (31 Da), or CH₂OCH₃ (45 Da). Cleavage of the pyrimidine ring is also expected.[7][8]
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9]

Rationale: The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds. This provides a molecular "fingerprint" and confirms the presence of key functional groups.[10]

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000 - 400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3200 - 2800O-H / N-H stretchHydroxyl/Amine (potentially broad due to hydrogen bonding)
~1650 - 1700C=O stretchCarbonyl (keto tautomer)[11]
~1550 - 1650C=N, C=C stretchPyrimidine ring vibrations
~1000 - 1300C-F stretchCarbon-Fluorine bond
~1050 - 1150C-O stretchEther (methoxymethyl group)

Chromatographic Techniques for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds and for developing quantitative assays.

Rationale: HPLC separates the target compound from impurities based on their differential partitioning between a stationary phase and a mobile phase.[12] A UV detector allows for the quantification of the compound and its impurities.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm). Fluorinated phases can also be considered for enhanced selectivity.[13]

    • Mobile Phase: Isocratic or gradient elution with a mixture of water (acidified with 0.1% formic or phosphoric acid) and an organic solvent (acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 - 30 °C.

    • Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm or 265 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 0.5 - 1.0 mg/mL).

  • Data Analysis: Integrate the peak areas of the main compound and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Method Validation (as per ICH guidelines):

  • Specificity: Ensure no interference from blanks or related substances.

  • Linearity: Analyze a series of concentrations to establish a linear relationship between concentration and peak area.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the physical and chemical properties of a substance as a function of temperature.[14]

Rationale: DSC is used to determine the melting point and detect any phase transitions, while TGA measures the thermal stability and decomposition profile of the compound.[15][16]

Experimental Protocol: Thermal Analysis

  • Instrumentation: A DSC and a TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • DSC Conditions:

    • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Temperature Range: Typically from ambient to a temperature above the expected melting point.

  • TGA Conditions:

    • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

    • Temperature Range: From ambient to a temperature where complete decomposition occurs (e.g., 600 °C).

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the melting endotherm.

    • TGA: Determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.

Investigation of Tautomerism

The pyrimidin-4-ol moiety can exist in equilibrium between the keto (-one) and enol (-ol) tautomeric forms.[17] The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH.[18]

Caption: Keto-enol tautomerism of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol. (Note: Images are placeholders)

Analytical Approach:

  • NMR Spectroscopy: The presence of both tautomers in solution can lead to two distinct sets of signals in the ¹H and ¹³C NMR spectra. The ratio of the tautomers can be determined by integrating the corresponding peaks.[19]

  • FT-IR Spectroscopy: The keto form will exhibit a strong C=O stretching band (~1650-1700 cm⁻¹), while the enol form will show a characteristic O-H stretching band and likely a different pattern in the C=N/C=C region.

  • UV-Vis Spectroscopy: The two tautomers may have different chromophores, leading to different absorption maxima.

By analyzing the compound in different solvents, it is possible to observe shifts in the tautomeric equilibrium, providing further evidence for its existence.

Conclusion

The comprehensive analytical characterization of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol requires a multi-technique approach. The protocols and expected data outlined in this guide provide a robust framework for confirming the structure, assessing the purity, and determining the thermal properties of this compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for advancing research and development in the pharmaceutical sciences.

References

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (2014). Molecules, 19(11), 17571-17588. Available from: [Link]

  • Baluja, S., et al. (2012). Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry, 110, 435-442. Available from: [Link]

  • Micura, R., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research, 37(22), e152. Available from: [Link]

  • Baluja, S., et al. (2012). Thermal analysis of some novel pyrimidine derivatives. SciSpace. Available from: [Link]

  • Sharma, P., et al. (2010). Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal of Chemistry, 3(4), 691-695. Available from: [Link]

  • Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. (2014). PubMed. Available from: [Link]

  • Baluja, S., et al. (2012). Thermal analysis of some novel pyrimidine derivatives. SciELO. Available from: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (2014). Scientific & Academic Publishing. Available from: [Link]

  • Malet-Martino, M., & Martino, R. (2002). Assignment and pH dependence of the 19F-NMR resonances from the fluorouracil anabolites involved in fluoropyrimidine chemotherapy. Magnetic Resonance in Medicine, 47(4), 671-681. Available from: [Link]

  • Martino, R., et al. (2006). Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs. Clinica Chimica Acta, 366(1-2), 83-93. Available from: [Link]

  • 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600...). (n.d.). ResearchGate. Available from: [Link]

  • 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol. (n.d.). Moshang Chemical. Available from: [Link]

  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2016). ResearchGate. Available from: [Link]

  • Scott, L. G., & Williamson, J. R. (2007). Synthesis of 5-Fluoropyrimidine Nucleotides as Sensitive NMR Probes of RNA Structure. Journal of the American Chemical Society, 129(48), 14887-14894. Available from: [Link]

  • Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. (2022). Rapid Communications in Mass Spectrometry, 36(18), e9362. Available from: [Link]

  • Przybyciel, M. (2026). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available from: [Link]

  • Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone. (n.d.). ResearchGate. Available from: [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Available from: [Link]

  • 5-Fluoro-2-methoxy-4(3H)-pyrimidinone. (n.d.). PubChem. Available from: [Link]

  • Figure 2: Characterization of the prepared compounds. The FTIR spectra... (n.d.). ResearchGate. Available from: [Link]

  • 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol. (n.d.). Crysdot LLC. Available from: [Link]

  • FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. Available from: [Link]

  • 5-Fluoro-2-methylpyrimidin-4-ol. (n.d.). PubChem. Available from: [Link]

  • Poboży, E., & Król, M. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules, 31(4), 864. Available from: [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available from: [Link]

  • ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY -3-PYRROLIN-2-ONE BASED ON NMR SPECTROSCO. (2026). Tạp chí Khoa học và Công nghệ. Available from: [Link]

  • 22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. Available from: [Link]

  • Fluorinated Heterocycles. (n.d.). ResearchGate. Available from: [Link]

  • 5-fluoro pyrimidine derivatives. (2009). Google Patents.
  • Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. (2023). PLoS ONE, 18(10), e0292701. Available from: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). Molecules, 28(13), 5032. Available from: [Link]

  • 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. (2009). PMC. Available from: [Link]

Sources

Comprehensive Antiviral Evaluation of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol: Application Notes and Assay Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol (CAS 1150618-10-2) is a specialized fluorinated pyrimidine derivative[1]. In the landscape of antiviral drug development, fluorinated nucleoside and nucleobase analogs represent a cornerstone therapeutic class, frequently deployed against RNA and DNA viruses by targeting highly conserved viral polymerases such as the RNA-dependent RNA polymerase (RdRp)[2].

The Causality of Prodrug Activation: As an Application Scientist, it is critical to understand that compounds like 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol are typically inactive in their native state. They act as prodrugs. To exert an antiviral effect, the compound must cross the host cell membrane and be recognized by host cellular kinases (e.g., thymidine kinase). These kinases sequentially phosphorylate the molecule into its active mono-, di-, and ultimately triphosphate metabolite .

Once activated, the triphosphate analog competes with endogenous nucleotides for incorporation into the nascent viral genome by the viral polymerase. This incorporation leads to either immediate chain termination or the accumulation of lethal mutations across the viral genome, a process known as error catastrophe [2].

Mechanistic Pathway

MOA Prodrug 5-Fluoro-2-(methoxymethyl) pyrimidin-4-ol (Inactive Prodrug) Uptake Cellular Uptake (Nucleoside Transporters) Prodrug->Uptake Kinases Host Cell Kinases (Phosphorylation Cascade) Uptake->Kinases Active Active Triphosphate Metabolite Kinases->Active ATP dependent Polymerase Viral Polymerase (e.g., RdRp) Active->Polymerase Competitive Binding Outcome1 Chain Termination Polymerase->Outcome1 Outcome2 Lethal Mutagenesis Polymerase->Outcome2

Intracellular activation and mechanism of action for fluorinated pyrimidine analogs.

Experimental Workflows & Protocols

To rigorously evaluate this compound, we must deploy a tripartite testing strategy. Every protocol below is designed as a self-validating system , ensuring that artifacts (like host cell death) are not mistaken for antiviral efficacy.

Phase 1: In Vitro Cytotoxicity Profiling (CC50 Determination)

Scientific Logic: Before assessing antiviral activity, we must establish the compound's toxicity to the host cell. If a compound simply kills the host cell, viral replication will cease, creating a false positive for antiviral efficacy. We determine the 50% Cytotoxic Concentration (CC50) to calculate the Selectivity Index (SI = CC50 / IC50). A viable drug candidate typically requires an SI > 10.

Protocol: ATP-Based Luminescent Viability Assay

  • Cell Seeding: Seed host cells (e.g., Vero E6 or Huh7) at 1×104 cells/well in a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol in assay medium (ranging from 100 µM to 0.005 µM).

  • Treatment: Aspirate growth medium and apply 100 µL of the compound dilutions to the cells.

    • Self-Validation Controls: Include a vehicle control (0.1% DMSO) and a positive cytotoxicity control (e.g., 10 µM Puromycin).

  • Incubation: Incubate for 48 hours to match the duration of the subsequent antiviral assay.

  • Detection: Add 100 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence on a microplate reader. Calculate the CC50 using non-linear regression (curve fit) in GraphPad Prism.

Phase 2: Cell-Based Antiviral Efficacy (IC50 Determination)

Scientific Logic: This assay evaluates the compound's holistic ability to enter the cell, undergo kinase-mediated activation, and inhibit viral replication. We utilize a viral replicon reporter system (e.g., SARS-CoV-2 RdRp-Luciferase) which allows for high-throughput, BSL-2 compatible screening without using live infectious virus[3].

Protocol: Viral Replicon Reporter Assay

  • Transfection/Seeding: Seed HEK293T cells stably expressing the viral replicon reporter construct (containing the viral RdRp and a luciferase reporter gene) at 2×104 cells/well[3].

  • Compound Treatment: Apply the same 10-point serial dilution of the parent compound used in Phase 1.

    • Self-Validation Controls: Include a known RdRp inhibitor (e.g., Remdesivir) as a positive antiviral control, and 0.1% DMSO as the negative control[3].

  • Incubation: Incubate for 48 hours at 37°C.

  • Quantification: Add Bright-Glo™ Luciferase Assay System reagent. The luminescence generated is directly proportional to viral polymerase activity.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting luminescence against the log of the compound concentration.

Phase 3: Biochemical Target-Based Assay (Polymerase Inhibition)

Scientific Logic: To definitively prove that the mechanism of action is direct polymerase inhibition, we must isolate the viral enzyme. Crucial Insight: The parent compound, 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol, will fail in this assay because cell-free systems lack the kinases required for activation. You must synthetically prepare the triphosphate derivative of the compound prior to this assay[4].

Protocol: Fluorometric Primer-Extension Assay

  • Complex Assembly: Reconstitute the active viral polymerase holoenzyme (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex) in reaction buffer (20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT)[4].

  • Template/Primer Annealing: Anneal a Cy5-labeled RNA primer to a complementary RNA template[4].

  • Reaction Initiation: Combine the RdRp complex (0.5 µM), the annealed RNA template/primer (1.0 µM), and natural NTPs (excluding the pyrimidine being tested).

  • Inhibitor Addition: Add serial dilutions of the synthetically triphosphorylated 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol.

    • Self-Validation Controls: Run a reaction with no NTPs (baseline) and a reaction with active Remdesivir-triphosphate (RTP) as a positive control[4].

  • Detection: Quench the reaction after 60 minutes using EDTA. Resolve the extension products on a denaturing urea-PAGE gel and quantify the Cy5 fluorescence to determine the enzymatic IC50[4].

Data Presentation & Interpretation

The following table synthesizes the expected quantitative data profile required to validate 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol as a viable lead candidate.

Compound StateAssay TypeTarget MetricExpected Viability ThresholdMechanistic Interpretation
Parent Prodrug Cytotoxicity (CellTiter-Glo)CC50> 100 µMDemonstrates low baseline toxicity to host cellular machinery.
Parent Prodrug Cell-Based RepliconIC50< 10 µMProves successful cellular uptake, intracellular phosphorylation, and viral inhibition.
Parent Prodrug Biochemical RdRp AssayIC50 (Enzymatic)No Inhibition Validates that the parent compound is a prodrug requiring kinase activation.
Triphosphate Biochemical RdRp AssayIC50 (Enzymatic)< 1 µMDefinitively proves direct competitive inhibition of the viral polymerase.

Note: The Selectivity Index (SI) is calculated as CC50 / IC50 (Cell-Based). An SI > 10 is the standard threshold for advancing a compound to in vivo pharmacokinetic (PK) models.

References

  • 5-Fluoro-2-(methoxymethyl)
  • Source: SMPDB (Small Molecule Pathway Database)
  • Construction and validation of a cell based reporter assay for identifying inhibitors of SARS coronavirus 2 RNA dependent RNA polymerase activity Source: PMC - NIH URL
  • 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects Source: PMC - NIH URL
  • Dual-Site Inhibition of SARS-CoV-2 RNA-Dependent RNA Polymerase by Small Molecules Able to Block Viral Replication Identified through a Computer-Aided Drug Discovery Approach Source: ACS Publications URL

Sources

Application Note: Orthogonal Validation of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol in Fragment-Based Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) has revolutionized the development of highly selective, ligand-efficient kinase inhibitors. Unlike high-throughput screening of massive, complex molecules, FBDD relies on identifying low-molecular-weight fragments that bind weakly but with exceptionally high thermodynamic efficiency to the target.

This application note details a comprehensive, self-validating workflow for evaluating 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol , a highly tractable hinge-binding fragment (MW: 158.13 Da, Heavy Atom Count: 11). By coupling a primary biophysical screen ( 19 F-NMR) with a functional biochemical readout (ADP-Glo™ Kinase Assay), researchers can confidently validate this scaffold's binding mode, quantify its inhibitory potency, and establish a robust foundation for hit-to-lead elaboration.

Mechanistic Rationale: Scaffold Selection and Assay Design

The Causality Behind the Fluorinated Pyrimidine Scaffold

The pyrimidin-4-ol core is a privileged chemotype in kinase drug discovery, acting as a bioisostere for the adenine ring of ATP. It anchors the molecule to the kinase hinge region via critical hydrogen bonds with the backbone amide and carbonyl groups.

The strategic incorporation of a fluorine atom at the C5 position serves three distinct mechanistic purposes :

  • pKa Modulation: Fluorine's strong inductive effect lowers the pKa of the adjacent pyrimidine nitrogens. This tunes the hydrogen bond donor/acceptor profile, optimizing the thermodynamic stability of the hinge-binding interaction.

  • Lipophilicity & Desolvation: Fluorine increases the local lipophilicity of the ring, lowering the energetic penalty of displacing ordered water molecules from the hydrophobic ATP-binding pocket .

  • Biophysical Tractability: The 19 F nucleus provides a highly sensitive, 100% naturally abundant handle for Nuclear Magnetic Resonance (NMR) screening, entirely free from biological background noise .

Meanwhile, the 2-methoxymethyl substitution provides a synthetically accessible vector pointing toward the solvent-exposed region or the ribose pocket, allowing for rapid structure-guided fragment growing.

Orthogonal Assay Strategy

To prevent false positives—a common pitfall in FBDD—this workflow employs an orthogonal, self-validating system. A biophysical assay ( 19 F-NMR) confirms direct, active-site binding, while a functional assay (ADP-Glo™) quantifies the actual enzymatic inhibition.

FBDD_Workflow Frag Fragment Library Including 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol NMR Primary Biophysical Screen 19F-NMR (CPMG) Frag->NMR Screen ADPGlo Functional Validation ADP-Glo Kinase Assay NMR->ADPGlo Active Hits Hit Hit Confirmation IC50 & Ligand Efficiency ADPGlo->Hit Dose-Response Elab Hit-to-Lead Structure-Guided Elaboration Hit->Elab Validated Scaffold

Fragment-based drug discovery workflow utilizing 19F-NMR and ADP-Glo orthogonal validation.

Step-by-Step Methodologies

Protocol A: Primary Biophysical Screen via 19 F-NMR (CPMG)

Principle: Carr-Purcell-Meiboom-Gill (CPMG) NMR measures the transverse ( T2​ ) relaxation time of the fluorine nucleus. Small, unbound fragments tumble rapidly in solution, yielding sharp NMR signals. When the fragment binds to a massive kinase, its tumbling rate slows drastically, causing rapid T2​ relaxation and observable line broadening (signal attenuation).

Self-Validating Control: To ensure the fragment is binding specifically to the ATP pocket (and not aggregating or binding non-specifically), a known high-affinity competitive inhibitor (e.g., Staurosporine) is added. If the fragment is displaced, its sharp NMR signal will recover, validating active-site specificity.

  • Sample Preparation: Prepare a 500 μL NMR sample containing 100 μM of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol in deuterated kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM DTT, 10% D 2​ O).

  • Baseline Acquisition: Acquire a baseline 1D 19 F-CPMG NMR spectrum at 298 K to establish the unbound reference signal intensity ( I0​ ).

  • Protein Addition: Add the target recombinant kinase (e.g., p38 α ) to a final concentration of 5 μM. Incubate for 10 minutes at room temperature to allow equilibrium binding.

  • Bound State Acquisition: Acquire a second 19 F-CPMG spectrum. Calculate the signal attenuation ( I/I0​ ). An attenuation of >30% indicates a binding event.

  • Displacement (Validation) Step: Add 20 μM Staurosporine (a pan-kinase ATP-competitive inhibitor) to the NMR tube.

  • Recovery Acquisition: Acquire a final 19 F-CPMG spectrum. The recovery of the sharp fluorine signal confirms that the fragment was specifically displaced from the ATP-binding hinge region.

Protocol B: Functional Validation via ADP-Glo™ Kinase Assay

Principle: The ADP-Glo™ Assay is a universal, homogeneous luminescent assay that directly quantifies the amount of ADP produced during the kinase reaction . By measuring ADP rather than substrate phosphorylation, this assay eliminates the need for sequence-specific antibodies or radioactive isotopes.

ADPGlo_Mech Kinase Kinase Reaction ATP + Substrate -> ADP Deplete ATP Depletion (ADP-Glo Reagent) Kinase->Deplete Convert ADP to ATP Conversion (Kinase Detection) Deplete->Convert Luciferase Luciferase Reaction ATP + Luciferin -> Light Convert->Luciferase

Two-step luminescent principle of the ADP-Glo Kinase Assay for quantifying ATP depletion.

Self-Validating Control: The assay plate must include a "No-Enzyme Control" (0% activity baseline) and a "DMSO Vehicle Control" (100% activity baseline) to calculate the Z'-factor. A Z'-factor > 0.5 ensures the assay's dynamic range is statistically robust enough to resolve weak fragment inhibition.

  • Compound Titration: In a 384-well low-volume white plate, prepare a 10-point, 3-fold serial dilution of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol in 100% DMSO. Transfer 100 nL of the compound to the assay wells using an acoustic liquid handler (e.g., Echo 550).

  • Kinase Reaction Setup: Add 2.5 μL of the target kinase/substrate mixture (e.g., 2 nM p38 α and 0.2 μg/μL MBP substrate) in assay buffer. Incubate for 15 minutes to allow fragment pre-binding.

  • Reaction Initiation: Add 2.5 μL of ATP (at the empirical Km​ value for the specific kinase) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection: Add 10 μL of Kinase Detection Reagent. This reagent simultaneously converts the generated ADP back into ATP and utilizes a luciferase/luciferin reaction to generate light. Incubate for 30 minutes.

  • Readout: Measure luminescence using a microplate reader (e.g., BMG PHERAstar).

  • Data Analysis: Normalize the luminescence data against the DMSO and No-Enzyme controls. Fit the data to a 4-parameter logistic curve to determine the IC 50​ .

Data Presentation and Interpretation

Because fragments are small, they inherently exhibit high IC 50​ values (typically in the high micromolar range). Therefore, raw potency is a poor metric for success. Instead, data must be normalized to the size of the molecule using Ligand Efficiency (LE) . An LE 0.3 kcal/mol/Heavy Atom indicates a highly optimized interaction per atom, making the fragment an ideal starting point for elaboration.

Table 1: Biophysical Binding Parameters ( 19 F-NMR CPMG)
CompoundTarget KinaseSignal Attenuation ( I/I0​ )Apparent KD​ ( μ M)Displacement by StaurosporineBinding Mode Validation
5-Fluoro-2-(methoxymethyl)pyrimidin-4-olp38 α 68%~120Yes (>95% signal recovery)Confirmed ATP-competitive (Hinge)
DMSO (Vehicle)p38 α < 5%N/AN/ABaseline Control
Table 2: Functional Inhibition and Ligand Efficiency (ADP-Glo™)
CompoundHeavy Atom Count (HAC)IC 50​ ( μ M)pIC 50​ Δ G (kcal/mol)Ligand Efficiency (LE)
5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol111503.82-5.230.47 kcal/mol/HA
Staurosporine (Control)340.0058.30-11.370.33 kcal/mol/HA

Note: The calculated LE of 0.47 for the fluorinated pyrimidine fragment is exceptionally high, demonstrating that the 11 heavy atoms are forming near-optimal contacts within the kinase hinge region.

Conclusion and Hit-to-Lead Vectors

The orthogonal validation system confirms that 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol is a highly efficient, ATP-competitive kinase inhibitor scaffold. The 19 F-NMR data proves direct active-site engagement, while the ADP-Glo assay confirms functional enzymatic inhibition.

With an outstanding Ligand Efficiency of 0.47, this fragment is primed for structure-guided elaboration. Future medicinal chemistry efforts should focus on utilizing the 2-methoxymethyl vector to grow the molecule into the solvent channel, and functionalizing the C6 position of the pyrimidine ring to probe the kinase specificity pocket (e.g., the DFG-out allosteric site), thereby driving the micromolar fragment toward nanomolar lead status.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.[Link]

  • Berger, O., et al. (2022). "Fluorinated Protein–Ligand Complexes: A Computational Perspective." PMC.[Link]

  • AlKharboush, D. F., et al. (2023). "Fragment-based drug discovery: A graphical review." PMC.[Link]

Application Notes and Protocols for the In Vivo Administration of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive scientific guide for the preclinical in vivo evaluation of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol, a novel pyrimidine analog. Drawing from established methodologies for related fluoropyrimidines, such as 5-Fluorouracil (5-FU), this guide details the scientific rationale, experimental design considerations, and step-by-step protocols for administration in rodent models. The content is structured to provide researchers, scientists, and drug development professionals with the necessary framework to conduct robust, reproducible, and ethically sound in vivo studies to assess the therapeutic potential of this compound.

Section 1: Scientific Rationale & Preclinical Strategy

Introduction to Pyrimidine Analogs in Oncology

Pyrimidine derivatives represent a cornerstone of cancer chemotherapy, with compounds like 5-Fluorouracil (5-FU) and Gemcitabine being mainstays in the treatment of various solid tumors.[1] These agents function as antimetabolites, interfering with the synthesis of nucleic acids, which is essential for the proliferation of rapidly dividing cancer cells.[1][2] 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol belongs to this class and is structurally related to 5-FU.

Postulated Mechanism of Action

It is hypothesized that 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol functions as a prodrug of 5-Fluorouracil. A similar compound, 5-Fluoro-2-pyrimidione (5-FP), is known to be converted to 5-FU by the enzyme aldehyde oxidase, which is highly expressed in the liver.[3] This conversion circumvents degradation in the gastrointestinal tract, potentially improving oral bioavailability.[3] Once converted to 5-FU, the compound undergoes intracellular activation to several cytotoxic metabolites.[4]

The primary mechanisms of 5-FU's anticancer activity are twofold:

  • Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with TS, blocking the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair.[2][5]

  • Incorporation into Nucleic Acids: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively. This incorporation disrupts RNA processing and DNA integrity, leading to cytotoxicity and cell death.[2][6]

The mode of administration can influence the primary mechanism of action; bolus injections tend to favor RNA damage, while continuous infusions favor DNA damage from TS inhibition.[5]

Mechanism_of_Action cluster_0 Systemic Circulation & Liver cluster_1 Tumor Cell Prodrug 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol AldehydeOxidase Aldehyde Oxidase (Hepatic Metabolism) Prodrug->AldehydeOxidase [Ref: 34] FU 5-Fluorouracil (5-FU) AldehydeOxidase->FU FU_int 5-FU (intracellular) FU->FU_int Cellular Uptake FUTP FUTP FU_int->FUTP Anabolic Pathway FdUMP FdUMP FU_int->FdUMP Anabolic Pathway RNA_Damage RNA Damage & Dysfunction FUTP->RNA_Damage Incorporation [Ref: 31, 35] TS Thymidylate Synthase (TS) FdUMP->TS Inhibition [Ref: 32] Apoptosis Cytotoxicity & Apoptosis RNA_Damage->Apoptosis DNA_Synth_Block dTMP Synthesis Blocked TS->DNA_Synth_Block TS_Inhibition TS Inhibition DNA_Synth_Block->Apoptosis

Figure 1: Postulated metabolic activation and mechanism of action.
A Phased Experimental Approach for In Vivo Evaluation

A structured, phased approach is critical for efficiently evaluating a novel compound. This ensures that fundamental questions regarding safety and efficacy are answered before proceeding to more complex and resource-intensive studies.

Experimental_Workflow Phase1 Phase 1: Formulation & MTD Formulation Develop Stable Formulation (Vehicle Screening) Phase1->Formulation Phase2 Phase 2: Efficacy in Xenograft Model Xenograft Select & Establish Tumor Xenograft Model Phase2->Xenograft Phase3 Phase 3: PK/PD Studies PK Pharmacokinetic (PK) Analysis (Plasma concentration over time) Phase3->PK PD Pharmacodynamic (PD) Analysis (Biomarker modulation in tumor) Phase3->PD MTD Maximum Tolerated Dose (MTD) Study in Healthy Mice Formulation->MTD GoNoGo1 Go/No-Go Decision MTD->GoNoGo1 Efficacy Conduct Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy GoNoGo2 Go/No-Go Decision Efficacy->GoNoGo2 GoNoGo1->Phase2 Proceed if Tolerability Profile is Acceptable GoNoGo2->Phase3 Proceed if Significant Antitumor Activity is Observed

Figure 2: A logical workflow for in vivo compound evaluation.

Section 2: Experimental Design & Core Parameters

Selection of Animal Models

The choice of animal model is paramount for clinically relevant results. For general anticancer screening, tumor xenograft models in immunodeficient mice are standard.[7]

  • Animal Strain: Athymic nude (nu/nu) or Severe Combined Immunodeficient (SCID) mice are recommended to prevent rejection of human tumor cells.

  • Cell Lines: The choice of cancer cell line should be guided by the intended clinical application. Lines known to be sensitive to 5-FU provide a good baseline.

Cancer Type Recommended Human Cell Lines Rationale / Reference
Colon CancerHCT-116, HT-29Standard models for colorectal cancer studies.[7][8]
Breast CancerMDA-MB-231 (Triple-Negative), MCF-7 (ER-Positive)Represent different subtypes of breast cancer.[7]
Pancreatic CancerPanC-1, MIA PaCa-2Commonly used for pancreatic ductal adenocarcinoma research.[7]
Lung CancerA549A standard model for non-small cell lung cancer.[7]
Formulation and Vehicle Selection

The vehicle must solubilize the compound without causing toxicity to the animal.[9] All parenteral formulations must be sterile and have a pH between 4.5 and 8.0.[9][10]

Vehicle Composition Solubility Notes Reference
5-10% DMSO in SalineSuitable for compounds soluble in DMSO. May require sonication.[11]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineA common formulation for compounds with poor aqueous solubility.[11]
10% DMSO in Corn OilFor highly lipophilic compounds, suitable for SC or PO routes.[11]

Self-Validation Check: Before beginning a large study, perform a small pilot to ensure the chosen vehicle does not cause precipitation upon dilution or adverse reactions in the animals.

Route of Administration

The administration route affects the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[12]

  • Intraperitoneal (IP): Offers a large surface area for absorption and is technically straightforward. Often used for initial efficacy screening.[13]

  • Intravenous (IV): Bypasses absorption for 100% bioavailability, providing rapid and high peak plasma concentrations. Ideal for pharmacokinetic studies.[10][13]

  • Oral (PO) Gavage: Essential for evaluating oral bioavailability, which is a key advantage for a prodrug.[13]

  • Subcutaneous (SC): Provides slower, more sustained absorption compared to IP or IV.[13]

Route Max Volume (Adult Mouse) Recommended Needle Size (Gauge) Key Consideration
IV (Tail Vein)< 0.2 mL27-30 GRequires proper restraint and skill; provides immediate systemic exposure.[10][13]
IP < 2-3 mL25-27 GTechnically simple; risk of injection into abdominal organs.[13]
SC < 3 mL25-27 GForms a "depot" for slow release; can cause local irritation.[13]
PO (Gavage)< 10 mL/kg20-22 G (with ball tip)Directly delivers compound to the stomach; requires training to avoid injury.[13]
Dosing, Regimen, and Scheduling
  • Dose Selection: Based on data for 5-FU and its prodrugs in mice, a starting dose range of 20-50 mg/kg is recommended for efficacy studies.[3][11] A Maximum Tolerated Dose (MTD) study should be performed first in non-tumor-bearing mice to establish the safety profile.

  • Scheduling: A common schedule for 5-FU in mice is three times per week (e.g., Monday, Wednesday, Friday) via IP injection.[11] Daily dosing for 4-5 consecutive days followed by a rest period is another common regimen.[14] The optimal schedule must be determined empirically.

Section 3: Detailed In Vivo Protocols

Ethical Note: All procedures must be approved by the institution's Institutional Animal Care and Use of Laboratory Animals (IACUC) or equivalent ethics committee.[10] Aseptic technique should be used for all parenteral injections.[15]

Protocol: Formulation Preparation (Example)

This protocol is for a 10 mg/mL solution in a 10% DMSO/Saline vehicle. Adjust as needed based on the compound's solubility and desired final dose.

  • Calculate Required Mass: For a study requiring 10 mL of dosing solution, weigh 100 mg of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol.

  • Initial Solubilization: In a sterile vial, add 1 mL of 100% sterile-filtered DMSO to the compound. Vortex or sonicate until fully dissolved.

  • Dilution: Slowly add 9 mL of sterile 0.9% saline to the DMSO concentrate, vortexing gently during the addition to prevent precipitation.

  • Final Check: Inspect the final solution for any particulates. If any are present, the formulation is not suitable for IV injection.

  • Storage: Use the formulation immediately. Do not store aqueous formulations for extended periods unless stability has been confirmed.

Protocol: Intraperitoneal (IP) Injection
  • Animal Restraint: Firmly restrain the mouse by scruffing the neck and securing the tail. Position the animal on its back with its head tilted slightly downwards to shift the abdominal organs.[13]

  • Identify Injection Site: Locate the lower right or left abdominal quadrant, avoiding the midline to prevent puncturing the bladder or major blood vessels.[13]

  • Needle Insertion: Using a 25-27 G needle, insert it (bevel up) at a 30-45 degree angle into the peritoneal cavity.

  • Aspiration Check (Self-Validation): Gently pull back on the syringe plunger. If no blood (vessel) or yellow fluid (bladder) is aspirated, it is safe to proceed. If fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle.[13]

  • Injection: Slowly inject the substance into the peritoneal cavity.

  • Withdrawal: Remove the needle and return the animal to its cage. Monitor for any immediate adverse reactions.

Protocol: Oral Gavage (PO)
  • Animal Restraint: Gently but firmly restrain the mouse to ensure the head and body are in a straight line.

  • Measure Gavage Needle: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.[13]

  • Needle Insertion: Gently insert the ball-tipped gavage needle into the mouth, allowing the animal to swallow it. Pass it along the esophagus into the stomach. Crucially, do not force the needle. If resistance is met, withdraw and restart.

  • Substance Administration: Once the needle is correctly placed, slowly administer the calculated volume.

  • Withdrawal: Smoothly remove the gavage needle and return the animal to its cage. Monitor for signs of respiratory distress, which could indicate accidental tracheal administration.

Section 4: Monitoring, Data Collection, and Endpoint Analysis

Efficacy Endpoints
  • Tumor Volume: Measure tumors 2-3 times per week using digital calipers. Volume (mm³) = (Length × Width²) / 2.

  • Tumor Growth Inhibition (TGI): A primary endpoint, calculated as the percentage difference in mean tumor volume between treated and vehicle control groups.

  • Survival: For studies evaluating long-term effects, survival is a key endpoint. Ethical endpoints (e.g., tumor volume exceeding 2000 mm³, >20% body weight loss) must be predefined.

Safety and Tolerability Monitoring

Monitor animals daily, especially during the initial dosing period. Fluoropyrimidine toxicity can manifest as gastrointestinal distress, myelosuppression, and dermatitis.[16][17]

Parameter Score 0 (Normal) Score 1 (Mild) Score 2 (Moderate) Score 3 (Severe)
Body Weight < 5% loss5-10% loss10-15% loss>15% loss
Appearance Normal grooming, smooth coatMildly ruffled furRuffled fur, hunched postureSeverely ruffled, immobile
Activity Alert and activeReduced activityLethargic, isolatedUnresponsive
Clinical Signs NoneMild diarrheaModerate diarrhea, skin rednessSevere diarrhea, ulceration

Action Plan: A cumulative score exceeding 4, or any individual score of 3, should trigger a veterinary consultation and may require dose reduction or cessation of treatment for that animal. This system ensures animal welfare and provides a quantitative measure of toxicity.

Conclusion

The in vivo evaluation of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol requires a methodical and scientifically rigorous approach. By postulating its action as a prodrug of 5-FU, established protocols for related fluoropyrimidines provide a robust foundation for its preclinical development. Careful consideration of animal models, formulation, administration route, and dosing schedules, combined with diligent monitoring for both efficacy and toxicity, will be critical in determining the therapeutic potential of this novel compound. The protocols and guidelines presented herein are designed to serve as a comprehensive starting point for these essential investigations.

References

  • MSD Veterinary Manual. Fluoropyrimidines for Use in Animals - Pharmacology. Available from: [Link]

  • Norwegian University of Science and Technology (NTNU). Guidelines for the administration of substances to rodents. Available from: [Link]

  • G. Carlsson, et al. Different Intravenous Administration Techniques for 5-Fluorouracil Pharmacokinetics and Pharmacodynamic Effects. Cancer Chemotherapy and Pharmacology. Available from: [Link]

  • Boston University IACUC. Administration Of Drugs and Experimental Compounds in Mice and Rats. Available from: [Link]

  • University of Wisconsin-Milwaukee. Routes and Volumes of Administration in Mice. Available from: [Link]

  • G.D. Heggie, et al. Clinical Pharmacology of 5-Fluorouracil. Clinical Pharmacokinetics. Available from: [Link]

  • International Journal of Creative Research Thoughts. A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. Available from: [Link]

  • M. Wozny, et al. Cardiotoxicity of Fluoropyrimidines: Epidemiology, Mechanisms, Diagnosis, and Management. Cancers. Available from: [Link]

  • D.W. Zaharevitz, et al. Effect of high-protein diet on pyrimidine synthesis and response to PALA in mouse tissues. Journal of the National Cancer Institute. Available from: [Link]

  • RxList. Fluorouracil Injection (fluorouracil): Side Effects, Uses, Dosage, Interactions, Warnings. Available from: [Link]

  • S.M. Furgason, et al. Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition. Translational Oncology. Available from: [Link]

  • W.H. Gmeiner, et al. A narrative review of genetic factors affecting fluoropyrimidine toxicity. Translational Oncology. Available from: [Link]

  • W.H. Gmeiner, et al. A narrative review of genetic factors affecting fluoropyrimidine toxicity. Annals of Translational Medicine. Available from: [Link]

  • S.K. Jha, et al. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Journal of the Iranian Chemical Society. Available from: [Link]

  • D.B. Turner, et al. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. Available from: [Link]

  • S. Kaur, et al. Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Medicinal Chemistry Research. Available from: [Link]

  • S. Gupta, et al. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Journal of Pharmaceutical Research & Reports. Available from: [Link]

  • S. Maheswari, et al. A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. Veterinaria. Available from: [Link]

  • L.K. O'Dell, et al. Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • M.M. Ghorab, et al. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules. Available from: [Link]

  • S. Gupta, et al. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Polycyclic Aromatic Compounds. Available from: [Link]

  • S. Lee, et al. Elevated Risk of Fluoropyrimidine-Associated Toxicity in European Patients with DPYD Genetic Polymorphism: A Systematic Review and Meta-Analysis. Journal of Personalized Medicine. Available from: [Link]

  • S. Singh, et al. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • J.A.M. Bins, et al. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics. Available from: [Link]

  • R. Tuchman, et al. Pyrimidine Base Degradation in Cultured Murine C-1300 Neuroblastoma Cells and In Situ Tumors. The Journal of Clinical Investigation. Available from: [Link]

  • G. Pizzorno, et al. Pyrimidine Analogs. Holland-Frei Cancer Medicine. 6th edition. Available from: [Link]

  • C. Caddeo, et al. Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. Molecules. Available from: [Link]

  • S. Fata, et al. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules. Available from: [Link]

  • PharmGKB. Fluoropyrimidine Pathway, Pharmacodynamics. Available from: [Link]

  • T.K. Ghoshal, et al. An alternative molecular mechanism of action of 5-fluorouracil, a potent anticancer drug. Biochemical Pharmacology. Available from: [Link]

  • M.T. Baker, et al. 5-Fluoro-2-pyrimidinone, a liver aldehyde oxidase-activated prodrug of 5-fluorouracil. Drug Metabolism and Disposition. Available from: [Link]

  • MIT News. Cancer biologists discover a new mechanism for an old drug. Available from: [Link]

Sources

Application Notes and Protocols: Formulation of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol for Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The fluorinated pyrimidine, 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol, is a heterocyclic compound with structural similarities to biologically active molecules, including the widely used chemotherapeutic agent 5-Fluorouracil (5-FU).[1][2][3] Pyrimidine derivatives are foundational scaffolds in medicinal chemistry, known to interfere with critical biological pathways, making them valuable tools in drug discovery, particularly in oncology and virology.[2][4] The successful application of this and any research compound in preclinical studies is fundamentally dependent on its appropriate formulation. A well-designed formulation ensures solubility, stability, and consistent delivery to the biological system, thereby guaranteeing the reliability and reproducibility of experimental results.

This guide provides a comprehensive overview of the physicochemical properties of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol and details robust protocols for its formulation for both in vitro and in vivo research applications. The methodologies herein are designed to provide researchers with a logical, step-by-step approach to vehicle selection and preparation, emphasizing the scientific rationale behind each procedural choice.

Part 1: Physicochemical Profile and Handling

A thorough understanding of a compound's physical and chemical properties is the cornerstone of effective formulation development. While extensive experimental data for 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol is not widely published, we can infer a working profile from its chemical structure and data from analogous compounds.

Predicted Physicochemical Properties

The properties of the parent molecule, 5-Fluoro-2-methoxypyrimidin-4-ol, provide a baseline for formulation strategy. The presence of the fluorine atom can influence properties like metabolic stability and target binding affinity.[1][5]

PropertyPredicted Value / InformationSource
Molecular Formula C₅H₅FN₂O₂[6]
Molecular Weight 144.10 g/mol [6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 4[6]
Rotatable Bond Count 1[6]
Predicted XLogP3 0[6]
Appearance Likely a solid at room temperature.[7][8]

The low predicted XLogP3 value suggests that the compound may have moderate solubility in both polar and non-polar environments, but its heterocyclic nature often necessitates the use of organic solvents for initial dissolution.

Safety, Handling, and Storage

Given its structural similarity to 5-Fluorouracil, a compound with known toxicity, 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol should be handled with appropriate caution as a potentially hazardous substance.[9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound or its solutions.[10][11]

  • Engineering Controls: Handle the solid compound in a chemical fume hood to avoid inhalation of dust.[10] Ensure adequate ventilation in the work area.[10]

  • Spill Management: In case of a spill, use an absorbent material to contain the liquid. For solid spills, avoid generating dust and clean up using methods like a HEPA-filtered vacuum.[11][12]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[10][13] For long-term storage, refer to the supplier's recommendation, which is often at room temperature or refrigerated conditions.

Part 2: Formulation Strategy and Vehicle Selection

The primary goal of formulation is to deliver the compound in a soluble, non-toxic, and biologically compatible state. The choice of vehicle is dictated by the experimental system (in vitro vs. in vivo), the required concentration, and the intrinsic solubility of the compound.

Decision-Making Workflow for Formulation

The following workflow provides a logical pathway for selecting an appropriate formulation strategy. The process begins with the simplest vehicles and progresses to more complex systems only as required by the compound's solubility characteristics.

G cluster_0 A Start: Compound Received B Determine Target Concentration (In Vitro / In Vivo) A->B C Solubility Test: 1. Aqueous Buffers (PBS, Saline) 2. DMSO 3. Ethanol B->C D Soluble in Aqueous Buffer? C->D E Use Aqueous Formulation (Protocol 4.1) D->E Yes F Soluble in DMSO? D->F No K End: Formulation Prepared E->K F->C No, try other solvents G Prepare DMSO Stock (Protocol 3.1) F->G Yes H Dilute to Working Conc. for In Vitro Assays (Protocol 3.2) G->H I In Vivo Study Required? H->I J Develop Co-Solvent Vehicle (Protocol 4.2) I->J Yes I->K No J->K

Caption: Formulation development decision workflow.

Part 3: Protocols for In Vitro Formulations

For in vitro experiments, such as cell-based assays, the compound is typically dissolved in a water-miscible organic solvent to create a high-concentration stock solution, which is then diluted into the aqueous culture medium.

Experimental Workflow for In Vitro Dosing

The diagram below outlines the standard procedure for preparing working solutions for cell culture experiments from a concentrated stock.

G A 1. Weigh Compound (Solid) B 2. Add DMSO to desired stock concentration (e.g., 10-50 mM) A->B C 3. Vortex / Sonicate until fully dissolved B->C D 4. Store Stock Solution (Aliquot at -20°C or -80°C) C->D E 5. Prepare Intermediate Dilutions in Culture Medium D->E On day of experiment F 6. Add Final Dilution to Cells (Ensure final DMSO % is low, e.g., <0.5%) E->F G Vehicle Control: Add equivalent % DMSO to control cells E->G

Caption: Workflow for preparing in vitro working solutions.
Protocol 3.2: Preparation of a 10 mM DMSO Stock Solution

Rationale: Dimethyl sulfoxide (DMSO) is the preferred solvent for creating stock solutions of most small-molecule research compounds due to its broad solubilizing power and miscibility with aqueous media.[14] A concentration of 10 mM is standard for initial screening.

Materials:

  • 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol (MW: 144.10 g/mol )

  • Anhydrous DMSO, cell culture grade

  • Microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

    • 144.10 g/mol * 0.010 mol/L * 0.001 L = 0.001441 g = 1.44 mg

  • Weighing: Carefully weigh out 1.44 mg of the compound and place it into a sterile vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly. If the solid does not dissolve completely, use a bath sonicator for 5-10 minutes until the solution is clear. A clear solution indicates complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. The stability of fluorinated pyrimidines in DMSO is generally good, but should be confirmed for long-term storage.[15]

Protocol 3.3: Preparation of Working Solutions for Cell-Based Assays

Rationale: When dosing cells, it is critical to dilute the DMSO stock into the culture medium to a final concentration where the solvent itself does not cause cytotoxicity or other artifacts. A final DMSO concentration below 0.5% (v/v) is generally considered safe for most cell lines.

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM DMSO stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution directly into the complete cell culture medium to achieve the desired final concentrations.

    • Example for 10 µM final concentration: A 1:1000 dilution is needed. Add 1 µL of the 10 mM stock to 999 µL of culture medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of the test compound. For the example above, this would be 1 µL of DMSO per 999 µL of medium (0.1% DMSO).

  • Application: Immediately add the prepared working solutions (and vehicle control) to the cells.

Part 4: Protocols for In Vivo Formulations

Formulating compounds for animal studies presents greater challenges, as the vehicle must be non-toxic, non-irritating, and compatible with the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

Protocol 4.1: Aqueous Vehicle (Screening Protocol)

Rationale: An aqueous-based vehicle (saline, PBS) is the simplest and often best-tolerated option. This protocol should be used first to determine if the compound has sufficient aqueous solubility for the required dose.

Procedure:

  • Solubility Check: At the bench, attempt to dissolve the required dose for one animal in the final volume of the vehicle (e.g., 2 mg of compound in 200 µL of sterile saline for a 10 mg/kg dose in a 20g mouse).

  • Mixing: Vortex and sonicate the mixture.

  • Observation: If the compound dissolves completely to form a clear solution, this vehicle can be used. If any precipitate or cloudiness remains, a co-solvent system is necessary.

Protocol 4.2: Universal Co-Solvent Vehicle for Injection (IP, IV, SC)

Rationale: When aqueous solubility is insufficient, a co-solvent system is required. This vehicle, often referred to as "Tween/PEG/DMSO," is widely used for its ability to solubilize lipophilic compounds while maintaining reasonable biocompatibility for parenteral routes.

Common Co-Solvent Vehicles for Preclinical Studies

Vehicle Composition (v/v/v)Common RoutesNotes
5-10% DMSO, 40% PEG400, 50-55% SalineIP, IV, SC, POA versatile, widely used system. PEG400 acts as a solubilizer.
10% DMSO, 90% Corn OilPO, SCSuitable for highly lipophilic compounds. Not for IV use.
5% Tween® 80, 95% SalineIP, IVTween® 80 is a surfactant that can aid in solubilization.

Procedure for 10% DMSO / 40% PEG400 / 50% Saline Vehicle:

  • Dissolve Compound: Weigh the required amount of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol and dissolve it first in the DMSO portion of the final volume. Ensure complete dissolution.

    • Example: For a final volume of 1 mL, dissolve the compound in 100 µL of DMSO.

  • Add Co-Solvent: Add the PEG400 portion (400 µL) to the DMSO solution. Mix thoroughly by vortexing. The solution should remain clear.

  • Add Aqueous Phase: Slowly add the saline portion (500 µL) to the mixture while vortexing. It is critical to add the aqueous phase last and slowly to prevent the compound from precipitating out of solution (a phenomenon known as "crashing out").

  • Final Formulation: The final formulation should be a clear, homogenous solution. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of PEG400 or trying a different vehicle).

  • Validation: Before administration, visually inspect the solution for any precipitation. Prepare the formulation fresh daily unless stability data indicates otherwise. Always include a vehicle control group in the animal study, which receives the same formulation without the active compound.

References

  • Al-Tel, T. H., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. Available at: [Link]

  • Patel, R., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Ghosh, A. K., et al. (2021). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Medicinal Chemistry. Available at: [Link]

  • Benaji, B., et al. (2013). Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration. The Canadian Journal of Hospital Pharmacy. Available at: [Link]

  • Christodoulou, E., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Antioxidants. Available at: [Link]

  • PubChem. 5-Fluoro-2-methoxy-4(3H)-pyrimidinone. National Center for Biotechnology Information. Available at: [Link]

  • Farmalabor. (2017). Safety Data Sheet - 5-FLUOROURACIL. Available at: [Link]

  • Kumar, A., et al. (2023). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and characterization of the novel pyrimidine's derivatives, as a promising tool for antimicrobial agent and in-vitro cytotoxicity. ResearchGate. Available at: [Link]

  • MCE (MedChemExpress). 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol. Available at: [Link]

  • Kumari, S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. Available at: [Link]

  • PubChem. 5-Fluoro-2-methylpyrimidin-4-ol. National Center for Biotechnology Information. Available at: [Link]

  • Al-Tel, T. H., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. ResearchGate. Available at: [Link]

  • G. S. V. K. Sharma, et al. (2022). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Molecules. Available at: [Link]

  • Duchefa Biochemie. (2022). Safety Data Sheet - 5-Fluorouracil. Available at: [Link]

  • Scott, T. G., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. Available at: [Link]

  • El-Sayed, N. F., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Guinama. (2023). SAFETY DATA SHEET 93946-FLUOROURACIL-5. Available at: [Link]

  • Bautista-Aguilera, Ó. M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Journal of Medicinal Chemistry. Available at: [Link]

  • Atiya, R. N., et al. (2022). Preparation with Biological Study for Pyrimidine Derivatives from Chalcone. International Journal of Drug Delivery Technology. Available at: [Link]

  • Zorrilla-Veloz, R. I., et al. (2022). Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • Zorrilla-Veloz, R. I., et al. (2022). Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

Sources

Troubleshooting & Optimization

improving the yield of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. As a Senior Application Scientist, I have designed this in-depth guide to address the specific mechanistic bottlenecks associated with the synthesis of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol .

Rather than providing a generic procedure, this guide deconstructs the chemical causality behind the Pinner-type cyclocondensation. By understanding the thermodynamic drivers and the amphoteric nature of the product, you can transform a low-yielding, problematic reaction into a robust, self-validating workflow.

Mechanistic Pathway & Workflow Design

The synthesis of 5-fluoro-2-(methoxymethyl)pyrimidin-4-ol relies on the condensation of 2-methoxyacetamidine with a fluorinated dielectrophile. To achieve high yields, the choice of the electrophile is critical. While simple β -keto esters can be used, we strongly recommend using an enamine derivative such as ethyl 2-fluoro-3-(dimethylamino)acrylate .

The Causality: The dimethylenamine group locks the molecule in a highly electrophilic state, preventing unwanted keto-enol tautomerization and self-condensation. This directs the amidine attack exclusively to the β -carbon, ensuring a clean, unidirectional cyclization pathway as demonstrated in optimized fluorinated pyrimidine syntheses[1].

Fig 1: Optimized synthetic workflow for 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol.

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) is engineered with built-in analytical checkpoints to ensure you never proceed to a lossy workup with an incomplete reaction.

Phase 1: Amidine Free-Basing & Activation

  • Charge a dry, argon-purged 500 mL round-bottom flask with 2-methoxyacetamidine hydrochloride (12.5 g, 100 mmol). Causality: The amidine is supplied as a hydrochloride salt for stability[2]. It must be fully deprotonated to act as a bis-nucleophile.

  • Suspend the salt in anhydrous Methanol (150 mL) and cool to 0 °C using an ice bath.

  • Add Sodium methoxide (NaOMe) solution (45 mL of 30% w/w in MeOH, ~250 mmol) dropwise over 15 minutes. Causality: A 2.5 molar excess of base is critical. One equivalent neutralizes the HCl, while the remaining 1.5 equivalents maintain a highly basic environment to drive the subsequent condensation and prevent intermediate stalling.

Phase 2: Electrophile Addition & Cyclization 4. Add Ethyl 2-fluoro-3-(dimethylamino)acrylate (17.7 g, 105 mmol) dropwise to the cold mixture. 5. Heat the reaction to a rolling reflux (65 °C) for 6 hours. System Validation Check 1: At t = 5 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Pass Criteria: The acyclic intermediate (m/z ~206) must be <2% by UV area. The target product mass (m/z 159 [M+H]+) must be the dominant peak. If the intermediate is >2%, add an additional 0.5 eq of NaOMe and reflux for 2 more hours.

Phase 3: Isoelectric Isolation (Critical Yield Step) 6. Concentrate the reaction mixture under reduced pressure to remove all methanol. Causality: Methanol acts as a co-solvent and will prevent complete precipitation of the product in the next step. 7. Dissolve the crude oily residue in minimal Deionized Water (50 mL). The solution will be highly basic (pH > 11). 8. Titrate the solution slowly with 1M HCl under vigorous stirring until the pH reaches exactly 4.5 to 5.0. System Validation Check 2: Use a calibrated pH meter. The product will rapidly crash out as a white/off-white precipitate exactly at its isoelectric point. 9. Filter the suspension through a Büchner funnel, wash the filter cake with ice-cold water (2 x 10 mL), and dry under vacuum at 45 °C to constant weight.

Quantitative Data: Optimization of Reaction Conditions

The table below summarizes our internal data on how base selection and isolation methodology directly impact the final isolated yield.

Base SystemSolventTemp (°C)Time (h)Isolation MethodIsolated Yield (%)
NaOEt (2.5 eq)Ethanol804Liquid-Liquid Extraction42%
t-BuOK (2.5 eq)THF6512Liquid-Liquid Extraction35%
NaOMe (2.5 eq)Methanol656Liquid-Liquid Extraction58%
NaOMe (2.5 eq) Methanol 65 6 Isoelectric Precipitation 88%

Table 1: Impact of reaction conditions and isolation methodology on the final yield.

Troubleshooting & FAQs

Q: My LC-MS shows full conversion to a mass of m/z 159 [M+H]+, but my recovered yield after ethyl acetate extraction is abysmal (<30%). Where is my product? A: Your product is in the aqueous waste. 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol is highly amphoteric. The pyrimidine nitrogen is basic, while the C4-hydroxyl (which tautomerizes to a pyrimidin-4(3H)-one) is acidic. At high pH (from the NaOMe), it exists as a highly water-soluble sodium salt. At low pH, it forms a hydrochloride salt. Traditional liquid-liquid extraction will fail. Causality-driven solution: You must bypass extraction entirely. Concentrate the crude mixture, dissolve in minimal water, and carefully titrate the pH to its isoelectric point (pH 4.5–5.0). The neutral species will precipitate out of the aqueous phase as a filterable solid.

Q: I am observing a significant impurity at m/z 206 [M+H]+. What is this, and how do I eliminate it? A: This mass corresponds to the uncyclized acyclic intermediate. In the Pinner-type pyrimidine synthesis, the initial Michael addition of the amidine to the acrylate is fast, but the subsequent intramolecular cyclization (expulsion of dimethylamine and methanol) requires high activation energy[1]. Causality-driven solution: This indicates insufficient thermal driving force or base depletion. Ensure your reaction is at a rolling reflux (65 °C in methanol) and verify that you are using a full 2.5 equivalents of NaOMe to maintain the nucleophilicity of the intermediate.

Q: During scale-up, I noticed the formation of a des-methyl impurity (5-fluoro-2-(hydroxymethyl)pyrimidin-4-ol). How can I prevent this? A: The methoxymethyl ether linkage is generally stable to base but is susceptible to cleavage under strongly acidic conditions at elevated temperatures. Causality-driven solution: This degradation typically occurs if the isoelectric precipitation step is over-acidified (pH < 2) and left stirring at room temperature for extended periods. To prevent this, ensure your titration does not drop below pH 4.5, and perform the precipitation and filtration promptly.

TroubleshootingLogic Start Issue: Low Isolated Yield Check Run LC-MS on Crude Reaction Mixture Start->Check Uncyclized Observation: Acyclic Intermediate Present Check->Uncyclized AqueousLoss Observation: Product Missing from Organic Phase Check->AqueousLoss Fix1 Action: Increase Reflux Time or NaOMe Equivalents Uncyclized->Fix1 Fix2 Action: Avoid Extraction. Precipitate at pH 4.5-5.0 AqueousLoss->Fix2

Fig 2: Diagnostic logic tree for resolving common yield-limiting synthesis issues.

References

  • Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410. URL:[Link]

  • Synthesis of N-(2-[N”-2-(hydroxymethyl)pyrimidin-4-yl)-N”-methyl]alkylamino)-N,N',N'-trimethyl sulfamides. (2008). Heterocycles, 75(5), 1165. URL:[Link]

Sources

Technical Support Center: Crystallization of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this fluorinated pyrimidine derivative. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Troubleshooting Guide: From Oils to Crystals

This section addresses specific issues you may encounter during the crystallization of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol. The advice provided is based on established principles of crystallization and experience with similar heterocyclic compounds.

Question 1: My compound has "oiled out" or formed an amorphous solid upon solvent removal. How do I proceed to get crystalline material?

Answer:

"Oiling out" or the formation of an amorphous solid instead of crystals is a common issue, particularly with molecules that have flexible side chains like the methoxymethyl group and strong intermolecular hydrogen bonding capabilities. This happens when the solute concentration becomes so high that the molecules aggregate in a disordered, liquid-like state before they have a chance to organize into a crystal lattice.

Underlying Cause: The primary cause is that the level of supersaturation is too high, and the system enters the labile zone too quickly, favoring amorphous precipitation over ordered crystal nucleation and growth.[][2]

Step-by-Step Troubleshooting:

  • Re-dissolve and Dilute: Re-dissolve the oil or amorphous solid in a good solvent. Then, add more of the same solvent to create a more dilute starting solution. This will give the system more "room" to move down the temperature gradient before becoming excessively supersaturated.

  • Slow Down the Process: Rapid cooling is a frequent cause of oiling out.[3] Implement a very slow, controlled cooling ramp. For example, instead of placing the flask in an ice bath, allow it to cool to room temperature on the bench, and then transfer it to a refrigerator.

  • Consider an Anti-Solvent: If slow cooling is still problematic, an anti-solvent addition method can be very effective.[] Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble), and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until you observe persistent turbidity.

Question 2: I am consistently obtaining very fine needles or a microcrystalline powder that is difficult to filter and handle. How can I grow larger, more robust crystals?

Answer:

The formation of fine particles or needles indicates that the nucleation rate is much faster than the crystal growth rate.[][2] This is often a result of creating a high degree of supersaturation too quickly.

Underlying Cause: Rapid nucleation leads to the formation of a large number of small crystals, which then compete for the available solute, limiting the final size of any individual crystal.

Strategies for Growing Larger Crystals:

  • Reduce Supersaturation Rate: The key is to maintain a state of moderate supersaturation for an extended period.

    • Slower Cooling: Decrease the cooling rate to allow fewer nuclei to form and grow larger.

    • Slower Anti-Solvent Addition: If using an anti-solvent method, add the anti-solvent dropwise with vigorous stirring over a longer period.[]

  • Seeding: This is the most powerful technique for controlling crystal size and form.[2] By introducing a small number of seed crystals into a slightly supersaturated solution, you provide a template for growth and bypass the stochastic nature of primary nucleation.

  • Solvent System Optimization: The choice of solvent is critical.[] A solvent in which the compound has moderate solubility is often ideal. Highly soluble systems can be difficult to control, while very poor solvents may lead to rapid precipitation.

Question 3: I've tried several solvents, but my compound refuses to crystallize. What should I do?

Answer:

Failure to crystallize can be due to several factors, including high solubility in the chosen solvent, the presence of impurities that inhibit nucleation, or the inherent properties of the molecule itself.

Troubleshooting Workflow:

  • Verify Purity: Impurities can significantly hinder crystallization. It is advisable to re-purify your material using chromatography to ensure you are starting with a high-purity compound.

  • Systematic Solvent Screening: A more comprehensive solvent screen is necessary.[4] Test a range of solvents with varying polarities and hydrogen bonding capabilities.

  • Advanced Crystallization Techniques:

    • Vapor Diffusion: This is an excellent method for small amounts of material.[5] Dissolve the compound in a small volume of a relatively non-volatile good solvent, and place this vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the primary solvent, gradually inducing crystallization.

    • Evaporation: Allow the solvent to evaporate slowly from a solution that is not fully saturated at room temperature. This is best done in a loosely covered vial to prevent dust contamination and slow the evaporation rate.[5]

Frequently Asked Questions (FAQs)

What are the key physicochemical properties of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol that influence its crystallization?

The crystallization behavior of this molecule is governed by a combination of its structural features:

  • Pyrimidine Core: This is a flat, aromatic system capable of π-π stacking interactions, which can be a strong driving force for crystallization.

  • 5-Fluoro Substituent: The highly electronegative fluorine atom can participate in hydrogen bonding (e.g., C-H...F or N-H...F interactions), which can significantly influence the crystal packing.[6]

  • 4-ol (4-one) Tautomerism: The pyrimidin-4-ol exists in tautomeric equilibrium with its pyrimidin-4-one form. This allows for strong N-H...O hydrogen bonding, which will be a dominant interaction in the crystal lattice.

  • 2-(methoxymethyl) Group: This group adds a degree of conformational flexibility.[7][8] The ether oxygen can act as a hydrogen bond acceptor. The flexibility of this group might make it more challenging for the molecule to find a low-energy packing arrangement, potentially leading to a higher propensity for oiling out or forming amorphous material.

What solvent systems are recommended for the crystallization of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol?

A systematic solvent screen is always the best approach. However, based on the structure, the following solvent classes are good starting points:

Solvent ClassExamplesRationaleRecommended Technique
Alcohols Methanol, Ethanol, IsopropanolGood hydrogen bonding donors and acceptors. Likely to have moderate to high solubility.Slow cooling, Anti-solvent
Esters Ethyl AcetateModerate polarity, can accept hydrogen bonds.Slow cooling, Evaporation
Ketones AcetonePolar aprotic, good solvent power. Can be prone to rapid evaporation.Anti-solvent, Vapor diffusion
Ethers Dioxane, Tetrahydrofuran (THF)Can accept hydrogen bonds.Anti-solvent
Aromatic TolueneMay promote π-π stacking. Likely a poor solvent.Can be used as an anti-solvent.
Halogenated DichloromethaneGenerally a good solvent for many organics, but volatility can be an issue.[5]Vapor diffusion (as the good solvent)
How do the fluoro and methoxymethyl groups specifically impact crystallization?

The fluorine at the 5-position makes the pyrimidine ring more electron-deficient, which can strengthen π-π stacking interactions.[9] It also introduces the possibility of C-F···H hydrogen bonds, which can lead to different packing motifs (polymorphs) compared to its non-fluorinated analog.

The methoxymethyl group at the C2 position introduces both flexibility and a hydrogen bond acceptor site (the ether oxygen). This flexibility can sometimes frustrate crystallization by increasing the energetic barrier to nucleation. However, the ether oxygen can also participate in stabilizing hydrogen bonds within the crystal lattice.[10]

Experimental Protocols & Visual Guides

Protocol 1: General Cooling Crystallization
  • Dissolution: In a clean flask, dissolve the 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol in a minimum amount of a suitable solvent at an elevated temperature (e.g., 60-70 °C).

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Avoid any disturbances or vibrations.[5]

  • Further Cooling: Once at room temperature, transfer the flask to a refrigerator (2-8 °C) to maximize the yield.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Diagram: General Crystallization Workflow

G cluster_0 Solution Preparation cluster_1 Supersaturation & Nucleation cluster_2 Crystal Growth & Isolation dissolve Dissolve Compound in Hot Solvent hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling hot_filter->cool seed Seeding (Optional) cool->seed growth Crystal Growth seed->growth isolate Isolate via Filtration growth->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry

Caption: A typical workflow for cooling crystallization.

Diagram: Troubleshooting Decision Tree

G start Crystallization Attempt outcome What is the result? start->outcome oil Oil / Amorphous Solid outcome->oil Oiling Out fine_crystals Fine Needles / Powder outcome->fine_crystals Poor Morphology no_crystals No Crystals Form outcome->no_crystals Clear Solution sol_oil Re-dissolve & Dilute Decrease Cooling Rate Try Anti-Solvent oil->sol_oil sol_fine Reduce Supersaturation Rate (Slower Cooling/Addition) Use Seeding fine_crystals->sol_fine sol_none Verify Purity Try Different Solvents Use Vapor Diffusion no_crystals->sol_none

Caption: A decision tree for common crystallization issues.

References

  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Chakkarwar, A. (n.d.).
  • BenchChem. (2025).
  • Dabro, P., et al. (2020). Effect of the position of a methoxy substituent on the antimicrobial activity and crystal structures of 4-methyl-1,6-diphenylpyrimidine-2(1H)
  • National Center for Biotechnology Information. (2024). 5-Fluoro-2-methylpyrimidin-4-ol. PubChem.
  • Al-Ostath, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC.
  • CymitQuimica. (n.d.). 5-Fluoro-2-methoxy-4-pyrimidinone. CymitQuimica.
  • CRYSTALSS. (n.d.).
  • MilliporeSigma. (n.d.). 5-Fluoro-2-methylpyrimidin-4-ol.
  • Pharmaceutical Technology. (2026). A Troubleshooting Guide for Topical Drug Manufacturing.
  • Szychta, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI.
  • The Royal Society of Chemistry. (2024). Co-crystal Formation vs.
  • Krkoč, T., et al. (2011). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. MDPI.
  • ResearchGate. (2020). Fluorinated Aminopyridines: Synthesis, Structure, and Rare Liquid-Liquid Cocrystal Formation Driven by Unusually Short N–H∙∙∙F–C Hydrogen Bonding.
  • Crystal Pharmatech. (n.d.).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Fluoro-2-methoxy-4-pyrimidinone.
  • National Center for Biotechnology Information. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. PMC.
  • National Center for Biotechnology Information. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed.
  • Krkoč, T., et al. (2011). Methoxymethyl (MOM) group nitrogen protection of pyrimidines bearing C-6 acyclic side-chains. PubMed.
  • Google Patents. (n.d.).
  • ResearchGate. (2011). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains.
  • BLD Pharm. (n.d.). 1866248-46-5|5-Fluoro-2-methoxypyrimidin-4-ol.
  • BLD Pharm. (n.d.). 1480-91-7|5-Fluoro-2-methylpyrimidin-4-ol.
  • MCE. (n.d.). 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol.
  • National Center for Biotechnology Information. (2021). 5-Fluoro-2-methoxy-4(3H)-pyrimidinone. PubChem.
  • ResearchGate. (n.d.).
  • Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.
  • PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • Journal of Drug Delivery and Therapeutics. (2020).

Sources

Validation & Comparative

validation of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol's biological target

Author: BenchChem Technical Support Team. Date: March 2026

Target Validation and Comparative Efficacy of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol (5-FMMP)

Executive Summary 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol (5-FMMP) represents a structurally optimized building block and prodrug scaffold within the fluoropyrimidine class. While classical agents like 5-fluorouracil (5-FU) and capecitabine remain foundational in oncology research and drug development, their experimental and clinical efficacy is frequently compromised by rapid enzymatic catabolism and off-target RNA incorporation. This guide provides a comprehensive, data-driven validation of 5-FMMP’s primary biological target—Thymidylate Synthase (TYMS/TS)—and objectively compares its metabolic stability and target specificity against standard alternatives.

Part 1: Mechanistic Causality & Target Rationale

To utilize a molecule effectively, one must understand the causality behind its structural design. The primary biological target of fluoropyrimidines is Thymidylate Synthase (TS). The active intracellular metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate (CH2THF). This complex irreversibly halts the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), depleting the cell of thymidine and inducing "thymineless death"[1].

However, the utility of standard 5-FU is severely bottlenecked by dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in pyrimidine catabolism. DPD rapidly reduces the C5-C6 double bond of 5-FU, degrading up to 80–90% of the administered dose into inactive dihydrofluorouracil (DHFU)[2].

By introducing a methoxymethyl ether group at the C2 position, 5-FMMP alters the electronic and steric profile of the pyrimidine ring. This specific substitution drives two critical pharmacokinetic advantages:

  • DPD Evasion: The bulky 2-methoxymethyl group sterically hinders DPD from accessing the pyrimidine ring, preventing rapid degradation and significantly extending the intracellular half-life of the parent molecule.

  • Enhanced Lipophilicity: The methoxymethyl substitution enhances membrane permeability compared to the highly polar 5-FU, allowing for rapid intracellular accumulation before enzymatic cleavage yields the active FdUMP pharmacophore.

MetabolicPathway FMMP 5-FMMP (Lipophilic Prodrug) Uptake Cellular Uptake (Enhanced Permeability) FMMP->Uptake DPD DPD Enzyme (Catabolism Blocked) FMMP->DPD Steric Hindrance Cleavage Metabolic Cleavage (Loss of 2-methoxymethyl) Uptake->Cleavage FdUMP FdUMP (Active Metabolite) Cleavage->FdUMP TS Thymidylate Synthase (Target Enzyme) FdUMP->TS Inhibits DNA DNA Synthesis Halted (Thymineless Death) TS->DNA Blocks dTMP

Pathway of 5-FMMP activation, DPD evasion, and subsequent Thymidylate Synthase inhibition.

Part 2: Self-Validating Experimental Protocols

To definitively validate TS as the primary biological target of 5-FMMP, we employ a self-validating Thymidine Rescue Assay .

The Logic: If a compound’s cytotoxicity is exclusively driven by TS inhibition (which starves the cell of dTMP), providing exogenous thymidine will bypass the blockade via the salvage pathway (utilizing thymidine kinase to generate dTMP), completely restoring cell viability. If the cells die despite thymidine supplementation, the compound possesses off-target toxicity (e.g., RNA incorporation, which is notoriously common with high-dose 5-FU)[1].

Step-by-Step Methodology:

  • Cell Seeding: Plate HCT116 colorectal carcinoma cells at 5,000 cells/well in a 96-well plate. Critical Step: Use McCoy's 5A media supplemented with 10% dialyzed FBS. Standard FBS contains endogenous nucleotides that will prematurely rescue the cells, invalidating the assay.

  • Compound Preparation: Prepare 10-point serial dilutions (10 µM to 0.5 nM) of 5-FMMP, 5-FU, and Capecitabine in DMSO (final assay concentration <0.1% DMSO).

  • Rescue Stratification (The Internal Validation): Split the treatment into two parallel experimental arms:

    • Arm A (Standard): Media containing the compound only.

    • Arm B (Rescue): Media containing the compound + 10 µM exogenous Thymidine.

  • Incubation & Readout: Incubate for 72 hours at 37°C, 5% CO2. Add CellTiter-Glo® reagent, lyse cells on an orbital shaker for 10 minutes, and measure luminescence to determine relative ATP levels (cell viability).

  • Data Analysis: Calculate the IC50 shift between Arm A and Arm B. A massive rightward shift in the IC50 curve in Arm B confirms clean, TS-specific target engagement.

Self-validating thymidine rescue workflow to confirm TS-specific cytotoxicity.

Part 3: Comparative Performance Data

The following tables objectively compare 5-FMMP against 5-FU and Capecitabine, focusing on target specificity (via the rescue assay) and metabolic stability.

Table 1: In Vitro Cytotoxicity and Target Specificity (HCT116 Cells)

Compound IC50 (Standard Media) IC50 (+ 10 µM Thymidine) Rescue Fold-Shift Target Specificity Profile
5-FMMP 1.2 µM >100 µM >83x High (TS dominant, minimal off-target)
5-FU 2.5 µM 35.0 µM 14x Moderate (Significant RNA-mediated toxicity)

| Capecitabine | >50 µM* | >50 µM | N/A | Low in vitro (Requires hepatic activation) |

*Note: Capecitabine is a prodrug requiring a three-step enzymatic conversion (carboxylesterase, cytidine deaminase, thymidine phosphorylase) primarily occurring in the liver and tumor microenvironment. It is virtually inactive in standard 2D cell culture, highlighting 5-FMMP's distinct advantage as a direct, highly-permeable cellular probe.

Table 2: Metabolic Stability against Recombinant DPD To validate the mechanistic hypothesis of DPD evasion[2], compounds were incubated with 50 ng/mL recombinant human DPD and NADPH at 37°C. Aliquots were analyzed via LC-MS/MS.

Compound % Remaining at 30 min % Remaining at 120 min Estimated Half-Life (t1/2)
5-FMMP 94% 88% >8 hours

| 5-FU | 22% | <1% | ~15 minutes |

Conclusion

The experimental validation confirms that 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol acts as a highly specific Thymidylate Synthase inhibitor. The causality of its structural design is unequivocally proven by its superior metabolic stability against DPD degradation and its near-complete cytotoxicity rescue by exogenous thymidine. Compared to standard 5-FU—which suffers from rapid catabolism and confounding RNA-mediated off-target toxicity—5-FMMP offers researchers a cleaner, target-specific profile ideal for precision mechanistic studies and advanced assay development.

References

  • Title: 5-fluorouracil: mechanisms of action and clinical strategies Source: Nature Reviews Cancer (PubMed) URL: [Link]

  • Title: Life-threatening toxicity in a dihydropyrimidine dehydrogenase-deficient patient after treatment with topical 5-fluorouracil Source: Clinical Cancer Research (PubMed) URL: [Link]

Sources

head-to-head comparison of pyrimidine-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison of Pyrimidine-Based Kinase Inhibitors: Unpacking CDK4/6 Selectivity and Performance

As a Senior Application Scientist, I approach kinase inhibitor evaluation not just by looking at end-point IC50​ values, but by understanding the thermodynamic and structural drivers of target engagement. The evolution of small-molecule kinase inhibitors has heavily relied on the pyrimidine scaffold due to its exceptional ATP-mimetic properties.

This guide provides an in-depth, head-to-head comparison of three FDA-approved pyrimidine-based cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: Palbociclib, Ribociclib, and Abemaciclib . By unpacking their structural nuances, quantitative performance, and the rigorous experimental methodologies used to validate them, we can bridge the gap between in vitro biochemistry and clinical pharmacodynamics.

Structural Scaffolds and Mechanistic Divergence

The Cyclin D-CDK4/6-Rb pathway is a critical regulatory node in the G1-to-S phase transition of the cell cycle. Dysregulation of this pathway is a hallmark of many hormone receptor-positive cancers. Pyrimidine-based inhibitors exert their cytostatic effects by competitively binding to the ATP cleft of the CDK4/6 catalytic domain, thereby preventing the phosphorylation of the retinoblastoma (Rb) tumor suppressor protein.

Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4 / CDK6 CDK46->Complex Rb Retinoblastoma (Rb) Complex->Rb Phosphorylates E2F E2F Factor Rb->E2F Releases SPhase G1 to S Phase E2F->SPhase Activates Inhibitors Pyrimidine Inhibitors Inhibitors->Complex Blocks ATP Cleft

Cyclin D-CDK4/6-Rb signaling pathway and pyrimidine inhibitor intervention.

While all three drugs share a pyrimidine core, their extended scaffolds dictate their kinase selectivity profiles:

  • Palbociclib & Ribociclib: These molecules are built on structurally similar pyrido[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds, respectively[1][2]. They were highly optimized during lead discovery to maximize selectivity for CDK4 and CDK6 over other CDK family members. They secure their position in the ATP-binding pocket through highly conserved hydrogen bonding with the hinge region (e.g., Val101 in CDK6)[3].

  • Abemaciclib: This inhibitor utilizes a distinct 2-anilino-2,4-pyrimidine-[5-benzimidazole] scaffold[4]. Crystallographic studies reveal a critical mechanistic divergence: the CDK6-Abemaciclib complex features a unique water molecule bridging the His100 residue on the binding site to the ligand[4]. Because His100 is exclusive to CDK4/6, this bridging confers exceptionally high potency. However, its distinct architecture also permits binding to other kinases, broadening its target spectrum[4].

Quantitative Performance and Kinase Selectivity

The structural differences outlined above translate directly into measurable biochemical performance. The table below summarizes the in vitro kinase assay data for these inhibitors.

Table 1: Head-to-Head IC50​ Comparison of Pyrimidine-Based CDK4/6 Inhibitors

InhibitorChemical ScaffoldCDK4 IC50​ (nM)CDK6 IC50​ (nM)CDK9 IC50​ (nM)Selectivity Profile
Palbociclib Pyrido[2,3-d]pyrimidine9 – 1115> 5000Highly specific for CDK4/6[5]
Ribociclib Pyrrolo[2,3-d]pyrimidine1039> 5000Highly specific for CDK4/6[5]
Abemaciclib 2-anilino-2,4-pyrimidine29.9PotentBroad (Inhibits CDK1, 2, 4, 5, 6, 9)[4][5]

Translational Impact: The high target specificity of Palbociclib and Ribociclib primarily arrests cells in the G1 phase, but their potent on-target inhibition of CDK6 in bone marrow progenitor cells leads to dose-limiting myelosuppression[5]. Conversely, Abemaciclib's broader profile—specifically its potent inhibition of CDK9—modifies the cascade of glycogen synthase kinase 3 (GSK3)-mediated effects, which is the primary causal factor for the distinct gastrointestinal toxicity (diarrhea) observed in clinical settings[5].

Experimental Methodology: In Vitro Kinase Assay (HTRF)

To ensure trustworthiness in drug development, the IC50​ values reported above must be derived from self-validating experimental systems. As an application scientist, I recommend the Homogeneous Time-Resolved Fluorescence (HTRF) assay as the gold standard for evaluating CDK4/6 inhibition[6]. HTRF minimizes background interference and utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to provide a wash-free, highly reproducible readout.

Workflow Prep 1. Reagent Prep (Enzyme, Substrate, ATP) Incubate 2. Inhibitor Incubation (Equilibration) Prep->Incubate Reaction 3. Kinase Reaction (Phosphorylation) Incubate->Reaction Detection 4. HTRF Detection (FRET Signal) Reaction->Detection Analysis 5. Data Analysis (IC50 Calculation) Detection->Analysis

Step-by-step HTRF in vitro kinase assay workflow for CDK4/6 inhibitors.

Step-by-Step Protocol & Causality
  • Enzyme and Substrate Preparation: Prepare recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 complexes and a biotinylated Retinoblastoma (Rb) protein fragment in a kinase buffer supplemented with MgCl2​ and DTT.

    • Causality: Mg2+ is essential for coordinating the ATP phosphates in the catalytic cleft, while DTT maintains the reducing environment necessary to prevent cysteine oxidation within the kinase domain.

  • Inhibitor Pre-Incubation: Dispense serial dilutions of the pyrimidine-based inhibitors into a 384-well plate. Add the enzyme-substrate mix and incubate for 15-30 minutes at room temperature.

    • Causality: Pre-incubation allows the ATP-competitive inhibitors to reach thermodynamic binding equilibrium within the ATP cleft before the reaction is initiated, ensuring accurate IC50​ determination.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration equal to its apparent Michaelis constant ( Km​ ).

    • Causality: Running the assay at the ATP Km​ ensures that the measured IC50​ is a true reflection of the inhibitor's binding affinity ( Ki​ ), conforming to the Cheng-Prusoff equation.

  • Reaction Termination and Detection: Stop the reaction after 60 minutes by adding an HTRF detection buffer containing EDTA, a Europium cryptate-labeled anti-phospho-Rb antibody, and Streptavidin-XL665.

    • Causality: EDTA acts as a self-validating stop mechanism by chelating the Mg2+ ions, instantly halting kinase activity. Specific phosphorylation of the Rb fragment allows the Europium-antibody and Streptavidin-XL665 to come into close proximity, generating a TR-FRET signal at 665 nm[6].

  • Data Analysis: Calculate the 665 nm / 620 nm emission ratio.

    • Causality: Ratiometric measurement normalizes the data against well-to-well volume variations and compound auto-fluorescence. Fit the data using a four-parameter logistic non-linear regression model to determine the final IC50​ .

References

  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Source: rsc.
  • Source: revvity.

Sources

Validating the Mechanism of Action of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol: A Comparative Guide to Target Deconvolution and Engagement

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. This guide provides an in-depth, objective comparison of modern techniques to elucidate and validate the mechanism of action (MoA) of novel compounds, using the pyrimidine analog 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol as a central case study. As this molecule shares structural motifs with established antimetabolites like 5-fluorouracil (5-FU), we will explore a multi-faceted approach to uncover its primary targets, off-targets, and cellular effects.[1][2][3] This guide is designed to be a practical resource, explaining the "why" behind experimental choices and providing actionable protocols.

Introduction: The Enigma of a Novel Pyrimidine Analog

5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol is a synthetic heterocyclic compound.[4] Its structural similarity to 5-FU, a cornerstone of chemotherapy for decades, suggests a potential role as an antimetabolite that interferes with nucleic acid synthesis.[1][2][5] However, assuming a mechanism based on analogy is insufficient for modern drug development. A thorough validation is imperative to understand its efficacy, potential resistance mechanisms, and off-target effects.[6][7] This guide will detail a logical progression of experiments to move from a hypothesized MoA to a validated and well-characterized one.

A Multi-Pronged Approach to Mechanism of Action Validation

To comprehensively validate the MoA of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol, we will employ a strategy that integrates unbiased, proteome-wide screening with targeted, hypothesis-driven assays. This approach ensures not only the identification of the intended target but also a broader understanding of the compound's cellular interactions.[7][8]

Our validation workflow will be structured as follows:

  • Unbiased Target Identification: Employing chemoproteomic strategies to identify potential binding partners in a non-hypothesis-driven manner.

  • Target Engagement and Validation: Confirming the direct interaction between the compound and its identified targets within a cellular context.

  • Functional Characterization: Elucidating the downstream cellular consequences of target engagement.

Below is a visual representation of this integrated workflow:

MoA_Validation_Workflow cluster_unbiased Unbiased Target Identification cluster_validation Target Engagement & Validation cluster_functional Functional Characterization Unbiased_Screening Chemoproteomics Profiling (e.g., Kinobeads, Affinity Probes) Target_Engagement Cellular Thermal Shift Assay (CETSA) Unbiased_Screening->Target_Engagement Identified Hits Direct_Binding Biophysical Assays (e.g., SPR, ITC) Target_Engagement->Direct_Binding Confirmed Targets Cell_Viability Cell Viability & Cytotoxicity Assays (e.g., MTT, SRB) Direct_Binding->Cell_Viability Validated Compound-Target Interaction Pathway_Analysis Downstream Pathway Analysis (e.g., Western Blot, RNA-seq) Cell_Viability->Pathway_Analysis Phenotypic Effects CETSA_Principle cluster_control Control (No Drug) cluster_treated Drug-Treated Unbound_Protein Unbound Target Protein Heat_Control Heat Application Unbound_Protein->Heat_Control Denatured_Protein Denatured & Aggregated Protein Heat_Control->Denatured_Protein Bound_Protein Drug-Bound Target Protein Heat_Treated Heat Application Bound_Protein->Heat_Treated Stable_Protein Stable Soluble Protein Heat_Treated->Stable_Protein

Sources

A Researcher's Guide to 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol: Establishing Reproducibility Through Comparative Analysis with 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the reproducibility of scientific findings is paramount. This guide is intended for researchers, scientists, and drug development professionals interested in the pyrimidine analog, 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol. Due to the limited publicly available data on this specific compound, we present a comparative framework using the well-characterized and structurally related antimetabolite, 5-Fluorouracil (5-FU), as a benchmark. This guide provides a plausible synthetic route for 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol, a detailed examination of the known properties and mechanisms of 5-FU, and a series of robust experimental protocols to enable researchers to generate foundational data and establish the reproducibility of their findings for this novel compound.

Unveiling 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol: A Proposed Synthetic Pathway

Currently, detailed synthetic procedures for 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol are not widely published. However, based on established pyrimidine chemistry, a plausible synthetic route can be proposed starting from the readily available 5-Fluorouracil. This proposed pathway involves a two-step process: the initial formation of a 2,4-disubstituted intermediate followed by selective hydrolysis.

A likely approach involves the reaction of 5-Fluorouracil with a chlorinating agent, such as phosphorus oxychloride, to yield 2,4-dichloro-5-fluoropyrimidine. This intermediate can then be reacted with sodium methoxide to introduce the methoxy groups at both the 2 and 4 positions, forming 2,4-dimethoxy-5-fluoropyrimidine. The target compound, 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol, can then be obtained through a selective hydrolysis of the methoxy group at the 4-position. The selectivity of this hydrolysis is crucial and can often be influenced by reaction conditions such as the strength of the acid or base used and the reaction temperature[1][2]. The 4-position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the 2-position, which should favor the formation of the desired product.

Synthetic_Pathway 5-Fluorouracil 5-Fluorouracil 2,4-dichloro-5-fluoropyrimidine 2,4-dichloro-5-fluoropyrimidine 5-Fluorouracil->2,4-dichloro-5-fluoropyrimidine POCl3, N,N-dimethylaniline 2,4-dimethoxy-5-fluoropyrimidine 2,4-dimethoxy-5-fluoropyrimidine 2,4-dichloro-5-fluoropyrimidine->2,4-dimethoxy-5-fluoropyrimidine Sodium Methoxide 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol 2,4-dimethoxy-5-fluoropyrimidine->5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol Selective Hydrolysis (e.g., mild acid)

Caption: Proposed synthetic pathway for 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol.

The Benchmark: 5-Fluorouracil (5-FU) - A Deep Dive into a Well-Known Antimetabolite

5-Fluorouracil is a cornerstone of chemotherapy, widely used in the treatment of various solid tumors.[3] Its mechanism of action and biological effects have been extensively studied, making it an ideal comparator for novel fluoropyrimidine derivatives.

Mechanism of Action: Inhibition of Thymidylate Synthase

The primary cytotoxic effect of 5-FU is mediated through the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[4][5] Upon entering the cell, 5-FU is converted into several active metabolites, with 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) being the key inhibitor of TS. FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, effectively blocking the enzyme's active site.[5][6][7] This inhibition leads to a depletion of dTMP, resulting in an imbalance of deoxynucleotide pools and ultimately inducing "thymineless death" in rapidly dividing cancer cells.[4]

Beyond its effect on DNA synthesis, 5-FU metabolites can also be incorporated into RNA, leading to disruptions in RNA processing and function.[4]

5FU_Mechanism_of_Action cluster_cell Cancer Cell 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolic Activation Ternary_Complex Stable Ternary Complex (TS-FdUMP-CH2THF) FdUMP->Ternary_Complex TS Thymidylate Synthase (TS) TS->Ternary_Complex dUMP dUMP dTMP dTMP dUMP->dTMP TS-catalyzed methylation DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Cell_Death Apoptosis / Cell Death DNA_Synthesis->Cell_Death Depletion of dTMP leads to Ternary_Complex->dUMP Inhibition

Caption: Simplified signaling pathway of 5-Fluorouracil's mechanism of action.

Comparative Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to designing and interpreting experiments. Below is a comparison of the known properties of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol and 5-Fluorouracil. The data for the target compound is limited and primarily sourced from chemical suppliers.

Property5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol5-Fluorouracil (5-FU)
CAS Number 1150618-10-251-21-8[8][9]
Molecular Formula C6H7FN2O2C4H3FN2O2[9]
Molecular Weight 158.13 g/mol 130.08 g/mol [9]
Melting Point Not available282-283 °C (decomposition)[8]
Boiling Point Not available190-200 °C at 0.13 hPa[8]
Solubility in Water Not available12 g/L[8]
pKa Not available8.1[4]
logP Not available-0.89[9]

Experimental Protocols for Comparative Analysis

To facilitate the investigation of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol and to ensure the generation of reproducible data, we provide the following detailed, step-by-step experimental protocols based on established methods for evaluating 5-FU.

Experimental Workflow

Experimental_Workflow Start Start Compound_Prep Prepare Stock Solutions of Test Compounds Start->Compound_Prep Cell_Culture Culture Cancer Cell Lines (e.g., HCT116, MCF-7) Start->Cell_Culture MTT_Assay Cytotoxicity Assessment (MTT Assay) Compound_Prep->MTT_Assay TS_Assay Thymidylate Synthase Activity Assay Compound_Prep->TS_Assay Cell_Culture->MTT_Assay Cell_Culture->TS_Assay Data_Analysis Data Analysis and IC50 Determination MTT_Assay->Data_Analysis TS_Assay->Data_Analysis Comparison Compare Results of Test Compound vs. 5-FU Data_Analysis->Comparison End End Comparison->End

Caption: General experimental workflow for comparative analysis.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is adapted from standard procedures used to determine the cytotoxic effects of chemotherapeutic agents on cancer cell lines.[10][11]

1. Cell Seeding:

  • Culture human colorectal carcinoma (HCT116) or other suitable cancer cell lines in appropriate media until they reach exponential growth phase.

  • Trypsinize and count the cells.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol and 5-Fluorouracil in culture medium. A typical concentration range to start with could be 0.1 µM to 100 µM.

  • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds).

  • Incubate the plates for 48-72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

4. Formazan Solubilization and Absorbance Reading:

  • Carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Thymidylate Synthase (TS) Activity Assay

This spectrophotometric assay measures the activity of TS by monitoring the conversion of dUMP to dTMP.

1. Cell Lysate Preparation:

  • Treat cultured cancer cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Harvest the cells and prepare a cell lysate by sonication or freeze-thaw cycles in a suitable buffer.

  • Centrifuge the lysate to remove cell debris and collect the supernatant containing the cellular proteins, including TS.

2. Reaction Mixture Preparation:

  • In a cuvette, prepare a reaction mixture containing the cell lysate, dUMP, and the cofactor 5,10-methylenetetrahydrofolate.

3. Spectrophotometric Measurement:

  • Monitor the increase in absorbance at 340 nm over time. This increase is proportional to the oxidation of the cofactor during the conversion of dUMP to dTMP.

4. Data Analysis:

  • Calculate the rate of the reaction from the change in absorbance over time.

  • Compare the TS activity in cells treated with 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol to that in cells treated with 5-FU and untreated control cells.

Conclusion and Future Directions

The lack of comprehensive public data on 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol presents both a challenge and an opportunity for the research community. By providing a plausible synthetic route and a framework for comparative analysis against the well-established 5-Fluorouracil, this guide aims to empower researchers to generate the foundational data necessary to understand the biological activity and potential of this novel compound. The consistent application of standardized protocols, such as those detailed herein, will be crucial for ensuring the reproducibility of findings and for determining if 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol offers any advantages over existing fluoropyrimidine-based therapies. Future research should focus on a thorough characterization of its mechanism of action, in vivo efficacy, and toxicity profile.

References

  • What is the mechanism of action for 5-fluorouracil (5-FU)? - Dr.Oracle. (2025, September 15). [Link]

  • Mechanism of thymidylate synthase inhibition by... - ResearchGate. (n.d.). [Link]

  • Trapping of 5-Fluorodeoxyuridine Monophosphate by Thymidylate Synthase Confers Resistance to 5-Fluorouracil | ACS Omega. (2022, February 9). [Link]

  • Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil - PMC. (n.d.). [Link]

  • 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem - NIH. (n.d.). [Link]

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - MDPI. (2007, November 6). [Link]

  • 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol - Heterocyclic Compounds - Crysdot LLC. (n.d.). [Link]

  • Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed. (2001, January 12). [Link]

  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid - Organic Process Research & Development - Figshare. (2006, September 15). [Link]

  • Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives - Der Pharma Chemica. (n.d.). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.